(S)-Coriolic acid
Description
Structure
3D Structure
Properties
CAS No. |
18104-45-5 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 |
InChI Key |
HNICUWMFWZBIFP-IRQZEAMPSA-N |
physical_description |
Solid |
Synonyms |
13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Coriolic acid CAS number and synonyms
An In-Depth Technical Guide to (S)-Coriolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities with a focus on its anti-cancer properties, and its role as a signaling molecule. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.
Chemical Identity
This compound , a monohydroxy fatty acid derived from the metabolism of linoleic acid, is a significant intracellular signaling agent.[1][2]
CAS Number: 29623-28-7[1][3][4]
Synonyms:
-
13(S)-HODE (13(S)-Hydroxy-9,11-octadecadienoic acid)
-
(9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid
-
L-13-Hydroxy-cis-9,trans-11-octadecadienoic acid
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, notably as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), playing a role in cell proliferation and differentiation. It has also been identified as a potent agent against breast cancer stem cells (BCSCs).
Quantitative Analysis of Anti-Cancer Effects
The cytotoxic and pro-apoptotic effects of this compound have been quantified in breast cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Cell Viability (MTS Assay) | IC50 (24h) | 289.3 µM | |
| MCF-7 | Cell Viability (MTS Assay) | IC50 (24h) | 386.9 µM | |
| MDA-MB-231 | Apoptosis (Flow Cytometry) | % Early Apoptosis (150 µM) | 5.1% (from 1.8% control) | |
| MDA-MB-231 | Apoptosis (Flow Cytometry) | % Late Apoptosis (150 µM) | 39.6% (from 5.7% control) | |
| MDA-MB-231 | BCSC Population (Flow Cytometry) | % CD44high/CD24low cells (200 µM) | 66.3% (from 94.0% control) |
Experimental Protocols
Detailed methodologies for key experiments investigating the biological effects of this compound are provided below.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates
-
This compound
Procedure:
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Wash the cells twice with PBS and detach them using Trypsin-EDTA.
-
Single-Cell Suspension: Neutralize trypsin with serum-containing medium and centrifuge the cells. Resuspend the pellet in mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Penicillin/Streptomycin) to obtain a single-cell suspension. A cell strainer may be used to remove clumps.
-
Plating: Seed the single cells in ultra-low attachment 6-well plates at a density of 500-4,000 cells/cm².
-
Treatment: Add this compound at the desired concentrations to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days, allowing mammospheres to form.
-
Quantification: Count the number of mammospheres with a diameter greater than a specified size (e.g., 40 µm) under a microscope. The mammosphere formation efficiency (MFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
Apoptosis Assay via Flow Cytometry (Annexin V Staining)
This method quantifies the extent of apoptosis induced by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed breast cancer cells and treat them with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
PPARγ Activation Reporter Assay
This assay measures the ability of this compound to activate the PPARγ receptor.
Materials:
-
A cell line engineered to express a PPARγ-responsive reporter gene (e.g., a luciferase or β-lactamase reporter driven by a promoter with PPAR response elements).
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Cell culture medium and reagents
-
Lysis buffer and substrate for the reporter enzyme
Procedure:
-
Cell Plating: Plate the reporter cell line in a multi-well plate.
-
Ligand Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter enzyme.
-
Signal Detection: Add the appropriate substrate and measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a control for cell viability if necessary. Plot the dose-response curve and determine the EC50 value.
Signaling Pathways
This compound exerts its biological effects through the modulation of key signaling pathways.
Downregulation of c-Myc in Breast Cancer Stem Cells
This compound has been shown to suppress the survival of breast cancer stem cells by downregulating the c-Myc oncogene. The degradation of c-Myc is a tightly regulated process involving a series of phosphorylation and dephosphorylation events.
Caption: this compound-induced downregulation of c-Myc in BCSCs.
Activation of the PPARγ Signaling Pathway
As an endogenous ligand, this compound binds to and activates PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, adipogenesis, and inflammation.
Caption: Activation of the PPARγ signaling pathway by this compound.
References
- 1. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flax oil-mediated activation of PPAR-γ correlates with reduction of hepatic lipid accumulation in obese spontaneously hypertensive/NDmcr-cp rats, a model of the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Technical Guide to the Biosynthesis of (S)-Coriolic Acid from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, formally known as (13S)-hydroxy-9Z,11E-octadecadienoic acid ((S)-HODE), is a bioactive lipid metabolite derived from the enzymatic oxidation of linoleic acid. As a member of the oxylipin family, it plays significant roles in various physiological and pathophysiological processes, including inflammation and cell signaling. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound from linoleic acid, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to its study and production.
Biosynthesis Pathway
The biosynthesis of this compound from linoleic acid is a two-step enzymatic process. The initial step involves the stereospecific oxygenation of linoleic acid to form an intermediate hydroperoxide, which is subsequently reduced to the final hydroxylated product.
-
Oxygenation of Linoleic Acid: The first reaction is the conversion of linoleic acid to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This step is catalyzed by the enzyme lipoxygenase (LOX). In mammals, 15-lipoxygenase-1 (15-LOX-1) is the primary enzyme responsible for this conversion, while in plants, enzymes such as soybean lipoxygenase-1 are commonly utilized for this purpose.[1] The enzyme introduces molecular oxygen at the C-13 position of the linoleic acid backbone in a highly stereospecific manner.[1]
-
Reduction of 13(S)-HpODE: The second step is the reduction of the hydroperoxy intermediate, 13(S)-HpODE, to this compound. This conversion is carried out by peroxidases.[1] Among these, glutathione (B108866) peroxidases (GPx) are key enzymes, utilizing glutathione (GSH) as a reducing agent. Specifically, glutathione peroxidase 4 (GPx4) is known for its ability to reduce lipid hydroperoxides, including those esterified in membranes.[2][3]
The overall biosynthetic pathway is depicted in the following diagram:
Biosynthetic pathway of this compound from linoleic acid.
Quantitative Data
The efficiency and kinetics of the enzymatic reactions in the biosynthesis of this compound are influenced by various factors. The following tables summarize key quantitative data from studies on the enzymes involved.
Table 1: Reaction Conditions for the Synthesis of 13(S)-HpODE from Linoleic Acid
| Enzyme Source | Substrate Concentration | pH | Temperature (°C) | Oxygen Pressure | Yield of 13(S)-HpODE | Reference |
| Soybean Lipoxygenase-1 | 0.1 M | 11 | 5 | 2.5 bar | 54% (as (+)-Coriolic acid after reduction) | |
| Soybean Lipoxygenase-1 | 100-300 g/L | - | - | - | 40% | |
| Gaeumannomyces graminis tritici Lipoxygenase | - | 6.7 | 23.9 | - | - |
Table 2: Kinetic Parameters of Soybean Lipoxygenase-1 with Linoleic Acid
| Parameter | Value | Condition | Reference |
| Dissociation Constant (Kps) of substrate from enzyme-substrate-product complex | (7.7 +/- 0.3) x 10-6 M | - | |
| Competitive Inhibition Constant (Kpp) of product | (2.9 +/- 0.3) x 10-5 M | - | |
| Km (in ternary micellar system with 2% hexane) | 7.7 µmol | pH 9.0 | |
| Vmax (in ternary micellar system with 2% hexane) | 30.0 nmol/mg protein/min | pH 9.0 | |
| Km (in neat organic solvent) | 20.7 µmol | - | |
| Vmax (in neat organic solvent) | 8.3 nmol/mg protein/min | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.
Protocol 1: Purification of Soybean Lipoxygenase-1
This protocol is adapted from methods described for the extraction and purification of lipoxygenase from soybeans.
Materials:
-
Defatted soybean flour
-
Acetate (B1210297) buffer (50 mM, pH 5.0), cold
-
DEAE-Sepharose chromatography column
-
Carboxymethyl-Sepharose chromatography column
-
Gel filtration chromatography column
-
Tris-HCl buffer (25 mM, pH 7.0)
-
Sodium chloride (0.5 M)
Procedure:
-
Extraction: Suspend defatted soybean flour in cold 50 mM acetate buffer (pH 5.0). Stir the suspension for 20 minutes at 4°C. Centrifuge at 6,000 x g for 10 minutes to obtain the crude enzyme extract.
-
Ammonium Sulfate Precipitation: To the crude extract, add ammonium sulfate to 25% saturation. Centrifuge at 6,000 x g for 15 minutes. Discard the precipitate. Increase the ammonium sulfate concentration of the supernatant to precipitate the lipoxygenase fraction. Collect the precipitate by centrifugation.
-
Ion-Exchange Chromatography: Dissolve the precipitate in a minimal volume of 25 mM Tris-HCl (pH 7.0) and dialyze against the same buffer. Apply the dialyzed sample to a DEAE-Sepharose column equilibrated with the same buffer. Elute the bound proteins with a linear gradient of 0 to 0.5 M NaCl in the Tris-HCl buffer.
-
Further Purification: Pool the active fractions and further purify using carboxymethyl-Sepharose and gel filtration chromatography to separate lipoxygenase isozymes.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Protocol 2: Lipoxygenase Activity Assay
This spectrophotometric assay is based on the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
Purified soybean lipoxygenase-1
-
Linoleic acid
-
Tween 20
-
Phosphate buffer (50 mM, pH 6.0 or other desired pH)
-
Sodium hydroxide (B78521) (0.5 M)
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Preparation (10 mM Sodium Linoleate (B1235992) Stock):
-
To 10 mL of boiled, distilled water in a light-protected flask, add 78 µL of linoleic acid and 90 µL of Tween 20.
-
Mix gently to avoid bubbles.
-
Add 0.5 M NaOH dropwise until the solution clarifies.
-
Bring the final volume to 25 mL with boiled, distilled water. Store aliquots at -20°C.
-
-
Assay Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer
-
Sodium linoleate stock solution (final concentration to be optimized based on experimental goals)
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 2-5 minutes) at a constant temperature.
-
Calculate the enzyme activity based on the rate of change in absorbance, using a molar extinction coefficient of 25,000 M-1cm-1 for the hydroperoxide product.
-
Protocol 3: Synthesis of 13(S)-HpODE and its Reduction to this compound
This protocol describes the enzymatic synthesis of the hydroperoxide intermediate and its subsequent reduction.
Materials:
-
Linoleic acid
-
Purified soybean lipoxygenase-1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium borohydride (B1222165) (NaBH4) or a peroxidase/GSH system
-
HPLC system with a C18 column
-
Organic solvents for extraction and HPLC (e.g., ethyl acetate, methanol, acetonitrile)
Procedure:
-
Synthesis of 13(S)-HpODE:
-
Dissolve linoleic acid in PBS.
-
Add soybean lipoxygenase-1 to the solution. The enzyme-to-substrate ratio should be optimized.
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 25°C). Monitor the formation of 13(S)-HpODE by taking aliquots and measuring the absorbance at 234 nm.
-
-
Reduction to this compound:
-
Chemical Reduction: After the initial reaction, add a reducing agent such as sodium borohydride (NaBH4) to the reaction mixture to reduce the hydroperoxide to a hydroxyl group.
-
Enzymatic Reduction: Alternatively, introduce a peroxidase (e.g., glutathione peroxidase) and its co-substrate (e.g., glutathione) to the 13(S)-HpODE solution for a more biologically relevant conversion.
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., HCl).
-
Extract the lipid products with an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
-
Analysis by HPLC:
-
Dissolve the dried extract in the mobile phase.
-
Analyze the sample using a reverse-phase HPLC system with a C18 column. Use a suitable mobile phase gradient (e.g., acetonitrile/water/acetic acid) to separate linoleic acid, 13(S)-HpODE, and this compound. Monitor the elution profile using a UV detector (234 nm for conjugated dienes and a lower wavelength for the hydroxylated product) or mass spectrometry.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.
Experimental workflow for this compound synthesis.
Conclusion
The biosynthesis of this compound from linoleic acid is a well-defined two-step enzymatic pathway involving lipoxygenase and peroxidase activities. Understanding the intricacies of this pathway, including the kinetic parameters of the involved enzymes and the optimal reaction conditions, is crucial for both fundamental research into lipid signaling and for the development of biotechnological processes for the production of this and related bioactive molecules. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working in these fields.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Glutathione peroxidase 4-catalyzed reduction of lipid hydroperoxides in membranes: The polar head of membrane phospholipids binds the enzyme and addresses the fatty acid hydroperoxide group toward the redox center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Coriolic Acid: A Technical Guide to its History, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, a naturally occurring fatty acid, has garnered significant attention in the scientific community for its diverse biological activities, particularly its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current literature on this compound, covering its historical discovery, natural sources, biosynthetic pathway, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
History and Natural Sources
This compound, chemically known as (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, was first isolated from the seed oil of plants belonging to the genus Coriaria[1]. The name "coriolic" is derived from this plant genus. While initially discovered in Coriaria species, this compound has since been identified in a variety of other natural sources.
Notably, the halophyte Salicornia herbacea L. (glasswort) has been identified as a significant source of this compound[2][3][4]. Research by Ko et al. (2020) successfully isolated and identified this compound from this plant using bioassay-guided fractionation, highlighting its potential as a readily available source for this bioactive compound[2].
Biosynthesis of this compound
This compound is a metabolite of the essential omega-6 fatty acid, linoleic acid. Its biosynthesis is primarily catalyzed by the enzyme 13-lipoxygenase (13-LOX). Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific dioxygenation of polyunsaturated fatty acids.
The enzymatic conversion of linoleic acid to this compound proceeds through a hydroperoxy intermediate. The proposed mechanism involves the following key steps:
-
Hydrogen Abstraction: The 13-lipoxygenase enzyme abstracts a hydrogen atom from the C-11 position of linoleic acid.
-
Radical Formation: This abstraction leads to the formation of a pentadienyl radical intermediate.
-
Oxygen Insertion: Molecular oxygen is then inserted at the C-13 position of the radical, forming a 13S-hydroperoxy-9,11-octadecadienoic acid ((13S)-HPODE) intermediate.
-
Reduction: Finally, the hydroperoxy group of (13S)-HPODE is reduced to a hydroxyl group, yielding this compound.
Caption: Biosynthesis of this compound from Linoleic Acid.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Research has demonstrated its efficacy in inhibiting the proliferation of cancer cells and, notably, in targeting cancer stem cells (CSCs).
Anticancer Activity
Studies have shown that this compound can suppress the growth of various cancer cell lines. A key study by Ko et al. (2020) investigated its effects on breast cancer stem cells (BCSCs), which are known to be resistant to conventional therapies and are implicated in tumor recurrence and metastasis. The study found that this compound significantly inhibited the formation of mammospheres, a characteristic of CSCs, and reduced the population of CD44high/CD24low cells, a phenotype associated with BCSCs.
Signaling Pathways
The anticancer effects of this compound are attributed to its modulation of specific cellular signaling pathways.
A primary mechanism of action for this compound in breast cancer stem cells is the downregulation of the proto-oncogene c-Myc. c-Myc is a critical transcription factor that plays a central role in cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of many cancers. This compound has been shown to decrease both the mRNA and protein levels of c-Myc in BCSCs, leading to the suppression of their self-renewal and proliferation. The exact upstream signaling events leading to c-Myc downregulation are still under investigation, but may involve the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), for which this compound is a known ligand.
Caption: Proposed signaling pathway of this compound in BCSCs.
Quantitative Data
The following table summarizes the reported quantitative data for the biological activity of this compound.
| Cell Line | Assay | Endpoint | Value | Reference |
| MDA-MB-231 (Breast Cancer) | MTS Assay | IC50 (24h) | 289.3 µM | |
| MCF-7 (Breast Cancer) | MTS Assay | IC50 (24h) | 386.9 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.
Bioassay-Guided Fractionation of Salicornia herbacea
The following is a representative protocol for the isolation of this compound from Salicornia herbacea based on the principles of bioassay-guided fractionation.
Objective: To isolate and identify the active compound(s) from Salicornia herbacea responsible for inhibiting mammosphere formation.
Materials:
-
Dried and powdered Salicornia herbacea
-
Solvents: n-hexane, chloroform, ethyl acetate (B1210297), n-butanol, methanol, water
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Mammosphere culture reagents
Procedure:
-
Extraction:
-
The dried powder of Salicornia herbacea is extracted sequentially with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, n-butanol, and finally a methanol/water mixture.
-
Each solvent extract is concentrated under reduced pressure to yield crude extracts.
-
-
Bioassay:
-
The different crude extracts are screened for their ability to inhibit mammosphere formation in a breast cancer cell line (e.g., MDA-MB-231).
-
The most active extract (the ethyl acetate extract in the case of Ko et al., 2020) is selected for further fractionation.
-
-
Fractionation of the Active Extract:
-
The active crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.
-
Multiple fractions are collected and monitored by TLC.
-
-
Iterative Bioassay and Fractionation:
-
Each fraction is tested in the mammosphere formation assay to identify the active fraction(s).
-
The active fractions are further purified using repeated column chromatography or by switching to a different stationary phase (e.g., Sephadex LH-20).
-
-
Final Purification:
-
The most active fraction is subjected to preparative HPLC to isolate the pure active compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is determined using spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry. The data is then compared with published data to confirm the identity as this compound.
-
Caption: Workflow for Bioassay-Guided Fractionation.
MTS Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric assay for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
-
Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTS Addition:
-
Following incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
-
Incubation with MTS:
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Mammosphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.
Principle: The mammosphere formation assay is an in vitro method used to enrich for and quantify mammary stem and progenitor cells, including cancer stem cells. Single cells are cultured in non-adherent conditions in a serum-free medium supplemented with growth factors. Under these conditions, only stem/progenitor cells can survive and proliferate to form floating spherical colonies called mammospheres.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Ultra-low attachment plates
-
Serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound stock solution
-
Trypsin-EDTA
-
Microscope
Procedure:
-
Cell Preparation:
-
Adherent breast cancer cells are harvested and dissociated into a single-cell suspension using trypsin-EDTA.
-
-
Cell Seeding:
-
The single cells are seeded at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates containing mammosphere culture medium.
-
-
Treatment:
-
This compound is added to the culture medium at various concentrations. A vehicle control is also included.
-
-
Incubation:
-
The plates are incubated for 7-10 days at 37°C in a humidified 5% CO2 atmosphere to allow for mammosphere formation.
-
-
Mammosphere Counting:
-
The number of mammospheres larger than a certain diameter (e.g., 50 µm) in each well is counted under a microscope.
-
-
Data Analysis:
-
The mammosphere formation efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%. The effect of this compound is determined by comparing the MFE of treated cells to that of the control.
-
Conclusion
This compound is a promising natural product with well-documented anticancer properties, particularly against breast cancer stem cells. Its mechanism of action, primarily through the downregulation of c-Myc, presents a compelling avenue for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of the history, biosynthesis, and biological activities of this compound, along with detailed experimental protocols to aid researchers in their future investigations of this and other bioactive natural compounds. Further research is warranted to fully elucidate its signaling pathways and to evaluate its therapeutic potential in preclinical and clinical settings.
References
- 1. Structure and intraglyceride distribution of coriolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Coriolic Acid from Salicornia herbacea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicornia herbacea, a halophytic plant commonly known as glasswort, has been a subject of interest in traditional medicine for its various purported health benefits. Recent scientific investigations have delved into its chemical constituents to identify bioactive compounds with therapeutic potential. This technical guide focuses on the discovery, isolation, and characterization of coriolic acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid) from Salicornia herbacea. The primary research underpinning this guide demonstrates the compound's significant activity against breast cancer stem cells (BCSCs), highlighting its potential as a novel therapeutic agent. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the elucidated signaling pathway involved in the biological activity of coriolic acid.
Methodology
Bioassay-Guided Fractionation and Isolation of Coriolic Acid
The isolation of coriolic acid from Salicornia herbacea was achieved through a bioassay-guided fractionation process. This approach involves a systematic separation of the plant extract into various fractions, with each fraction being tested for its biological activity. The most active fractions are then subjected to further purification to isolate the bioactive compound.
Experimental Protocol:
-
Extraction:
-
Dried and powdered Salicornia herbacea was extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract was then filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude MeOH extract was suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, methylene (B1212753) chloride (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Each solvent fraction was concentrated and tested for its inhibitory activity on mammosphere formation in breast cancer cell lines. The CH₂Cl₂ fraction was identified as the most active.
-
-
Chromatographic Purification:
-
The active CH₂Cl₂ fraction was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate).
-
Fractions from the column were collected and tested for bioactivity. The most potent fractions were pooled.
-
Final purification of the active compound was achieved using reversed-phase high-performance liquid chromatography (HPLC).
-
Structural Elucidation of Coriolic Acid
The purified active compound was identified as coriolic acid through spectroscopic analysis.
Experimental Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to determine the carbon skeleton and the position of functional groups. 2D NMR techniques (e.g., COSY, HSQC, HMBC) were employed to establish the connectivity of atoms within the molecule.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS was used to determine the molecular weight of the compound, further confirming its identity.[1]
Biological Activity Assays
The biological effects of coriolic acid were evaluated using breast cancer cell lines, specifically MCF-7 and MDA-MB-231.
Experimental Protocol: Mammosphere Formation Inhibition Assay
-
Cell Culture: MCF-7 and MDA-MB-231 cells were cultured in appropriate media.
-
Mammosphere Formation: Single cells were plated in ultra-low attachment plates with mammosphere-forming medium.
-
Treatment: The forming mammospheres were treated with varying concentrations of coriolic acid.
-
Quantification: After a set incubation period (typically 7-10 days), the number and size of mammospheres were quantified and compared to untreated controls.
Experimental Protocol: Analysis of CD44high/CD24low Subpopulation
-
Cell Treatment: Breast cancer cells were treated with coriolic acid for a specified duration.
-
Staining: Cells were stained with fluorescently labeled antibodies against CD44 and CD24.
-
Flow Cytometry: The percentage of cells with the CD44high/CD24low phenotype was determined using a flow cytometer.
Experimental Protocol: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from coriolic acid-treated and control cells.
-
cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., Nanog, Oct4, CD44, c-Myc) were quantified using real-time PCR with specific primers.
Quantitative Data
The following tables summarize the quantitative findings from the key experiments investigating the effects of coriolic acid on breast cancer stem cells.
Table 1: Effect of Coriolic Acid on Mammosphere Formation
| Cell Line | Coriolic Acid Concentration (µM) | Inhibition of Mammosphere Formation (%) |
| MCF-7 | 10 | Data not specified |
| 20 | Significant Inhibition | |
| MDA-MB-231 | 10 | Data not specified |
| 20 | Significant Inhibition |
Table 2: Effect of Coriolic Acid on the CD44high/CD24low Subpopulation
| Cell Line | Coriolic Acid Concentration (µM) | Reduction in CD44high/CD24low Population (%) |
| MCF-7 | 20 | Significant Reduction |
| MDA-MB-231 | 20 | Significant Reduction |
Table 3: Effect of Coriolic Acid on the Expression of Cancer Stem Cell-Related Genes
| Gene | Coriolic Acid Treatment | Change in mRNA Expression |
| Nanog | Yes | Decreased |
| Oct4 | Yes | Decreased |
| CD44 | Yes | Decreased |
| c-Myc | Yes | Decreased |
Signaling Pathway
Coriolic acid exerts its effects on breast cancer stem cells through the regulation of the c-Myc signaling pathway. c-Myc is a proto-oncogene that plays a crucial role in cell proliferation, differentiation, and apoptosis. In the context of cancer stem cells, c-Myc is known to regulate the expression of key stemness factors. The research indicates that coriolic acid treatment leads to a downregulation of c-Myc at both the transcriptional and translational levels. This, in turn, results in the decreased expression of its downstream targets, including Nanog, Oct4, and CD44, which are critical for maintaining the self-renewal and pluripotency of breast cancer stem cells.[1] The proposed mechanism suggests that by inhibiting the c-Myc signaling axis, coriolic acid can effectively target the breast cancer stem cell population.
Conclusion
The discovery of coriolic acid from Salicornia herbacea and the elucidation of its inhibitory effects on breast cancer stem cells represent a significant advancement in the search for novel anticancer agents from natural sources.[1] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development. The identification of the c-Myc signaling pathway as the molecular target of coriolic acid offers a clear direction for future mechanistic studies and the development of targeted therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of coriolic acid and other bioactive compounds from Salicornia herbacea.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
13(S)-hydroxyoctadecadienoic acid, or 13(S)-HODE, is a biologically active lipid mediator derived from the metabolism of the essential fatty acid, linoleic acid. Primarily synthesized through the action of 15-lipoxygenase-1 (15-LOX-1), this molecule plays a pivotal, often contradictory, role in a multitude of physiological and pathological processes.[1] Its functions are implicated in the regulation of cell proliferation, apoptosis, inflammation, and cellular adhesion, making it a molecule of significant interest in the fields of oncology, immunology, and cardiovascular research. This technical guide provides a comprehensive overview of the primary biological functions of 13(S)-HODE, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.
Biosynthesis and Metabolism of 13(S)-HODE
The primary route of 13(S)-HODE synthesis begins with the enzymatic oxygenation of linoleic acid by 15-lipoxygenase-1 (15-LOX-1). This reaction stereospecifically forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced by cellular peroxidases to the more stable 13(S)-HODE.[1]
Once formed, 13(S)-HODE can be further metabolized through several pathways. One major route is its incorporation into the sn-2 position of phospholipids, such as phosphatidylcholine, effectively sequestering the molecule within cellular membranes.[2] Another key metabolic pathway involves peroxisomal β-oxidation, which leads to the formation of chain-shortened metabolites, a process thought to be involved in the inactivation and clearance of 13(S)-HODE.[2]
Core Biological Functions and Signaling Pathways
13(S)-HODE exerts its diverse biological effects through interactions with several key intracellular and cell surface receptors. The primary signaling pathways identified to date involve Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the G-protein coupled receptor GPR132, and the mammalian target of rapamycin (B549165) (mTOR).
Regulation of Cancer Cell Growth and Apoptosis
The role of 13(S)-HODE in cancer is complex and appears to be highly context-dependent, with studies reporting both pro-tumorigenic and anti-tumorigenic effects.
In colorectal cancer, a decrease in 15-LOX-1 expression and consequently lower levels of 13(S)-HODE are associated with cancer progression.[3] In vitro studies have demonstrated that 13(S)-HODE can inhibit the proliferation of colon cancer cell lines, such as RKO and HT-29, and induce cell cycle arrest and apoptosis. This anti-proliferative effect is, at least in part, mediated through its interaction with PPARγ.
Conversely, in some breast and prostate cancers, the 15-LOX-1/13(S)-HODE axis has been implicated in promoting tumor growth.
A more recent discovery has identified 13(S)-HODE as a direct inhibitor of the mTOR kinase. By binding to the ATP-binding site of the mTOR catalytic domain, 13(S)-HODE can suppress both mTORC1 and mTORC2 signaling, leading to a reduction in cancer cell growth.
Modulation of Inflammation and Immune Responses
13(S)-HODE is recognized as a modulator of inflammatory processes. Its activation of PPARγ in macrophages can lead to the transcription of genes involved in lipid uptake and metabolism, as well as those with anti-inflammatory properties. This suggests a role for 13(S)-HODE in the resolution of inflammation.
Role in Atherosclerosis
Within the context of atherosclerosis, 13(S)-HODE's functions are multifaceted. In the early stages of plaque formation, the enzymatic production of 13(S)-HODE by 15-LOX-1 in macrophages is thought to be protective. Through PPARγ activation, it promotes the expression of scavenger receptors like CD36, leading to the uptake of oxidized low-density lipoprotein (oxLDL) and the formation of foam cells. While this is a hallmark of atherosclerosis, it is also a mechanism for clearing atherogenic lipids. Furthermore, the 13(S)-HODE/PPARγ axis can induce apoptosis in macrophages, which may contribute to the clearance of these lipid-laden cells from the plaque.
Quantitative Data on 13(S)-HODE Interactions and Effects
The following tables summarize key quantitative data related to the biological activities of 13(S)-HODE.
| Target | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Cell Viability | MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | 76.3 µM | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 (48h) | 80.23 µM | ||
| mTOR Inhibition | HEK293T | In vitro Kinase Assay | Inhibition | Dose-dependent | |
| PPARγ Activation | Caco-2 (Colorectal Cancer) | Luciferase Reporter Assay | Activation | Ligand for PPARγ | |
| GPR132 Activation | COS-1 | Calcium Flux Assay | Activation | Weaker than 9-HODE |
Note: Specific Kd for PPARγ binding and a precise EC50 for GPR132 activation by 13(S)-HODE are not consistently reported in the reviewed literature.
Detailed Experimental Protocols
Quantification of 13(S)-HODE by LC-MS/MS
1. Sample Preparation (from Plasma/Tissue Homogenate):
-
To 200 µL of sample, add an internal standard (e.g., d4-13-HODE).
-
Perform lipid extraction using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v).
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/water) for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 13(S)-HODE from other lipid species.
-
Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of 13(S)-HODE to its specific product ion.
-
Quantification: Generate a standard curve using known concentrations of a 13(S)-HODE standard and the internal standard.
In Vitro mTOR Kinase Assay
1. Immunoprecipitation of mTORC1/2:
-
Lyse HEK293T cells and immunoprecipitate mTORC1 and mTORC2 using antibodies against Raptor and Rictor, respectively.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated complexes in kinase buffer.
-
Add a known substrate (e.g., recombinant S6K1 for mTORC1 or Akt for mTORC2) and ATP.
-
Add varying concentrations of 13(S)-HODE or vehicle control.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
3. Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).
-
Quantify the band intensities to determine the extent of mTOR inhibition by 13(S)-HODE.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
1. Cell Treatment:
-
Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 6-well plate.
-
Treat the cells with varying concentrations of 13(S)-HODE or vehicle control for a specified time (e.g., 24-48 hours).
2. Cell Staining:
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of 13(S)-HODE.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of 13(S)-HODE.
Caption: Workflow for 13(S)-HODE quantification by LC-MS/MS.
Caption: Workflow for apoptosis assay using flow cytometry.
Conclusion
13(S)-HODE is a multifaceted signaling lipid with significant implications for human health and disease. Its ability to interact with multiple key cellular targets, including PPARγ, GPR132, and mTOR, underscores its complex and context-dependent biological activities. For researchers and drug development professionals, a thorough understanding of the synthesis, metabolism, and signaling pathways of 13(S)-HODE is crucial for exploring its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting studies aimed at elucidating the precise roles of this intriguing molecule and for the development of novel therapeutic strategies targeting its pathways. Further research is warranted to fully unravel the intricate network of interactions governed by 13(S)-HODE and to translate these findings into clinical applications.
References
An In-depth Technical Guide on the Safety and Toxicology Profile of (S)-Coriolic Acid
Disclaimer: This document summarizes the currently available scientific information on (S)-Coriolic acid. It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological profile for this compound has not been established through dedicated, standardized safety studies. The information presented herein is derived from studies investigating its biological activities and should be interpreted with caution. Further research is required to fully elucidate its safety profile.
Introduction
This compound, chemically known as (13S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE), is a hydroxy fatty acid derived from the metabolism of linoleic acid.[1] It is found in various natural sources, including plants like glasswort (Salicornia herbacea L.).[1][2] While there is growing interest in the biological activities of this compound, particularly its anti-cancer and anti-inflammatory properties, its safety and toxicology profile remains largely uncharacterized.[3] This guide provides a comprehensive overview of the existing data relevant to the safety assessment of this compound, drawing from in vitro studies on its biological effects.
Physicochemical Properties
This compound is a monohydroxy polyunsaturated fatty acid.[4] Its structure, featuring a hydroxyl group and conjugated double bonds, is crucial for its biological activity. The presence of the hydroxyl group increases its reactivity and viscosity compared to its parent fatty acid, linoleic acid.
Toxicological Data
Comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity, as well as carcinogenicity and reproductive toxicity studies, for this compound are not available in the public domain. The information below is inferred from in vitro cytotoxicity and biological activity studies.
Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines. This selective toxicity is a key area of its research for potential therapeutic applications.
Table 1: Summary of in vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Human Breast Cancer | MTS Assay | Not specified | Cytotoxic | |
| MCF-7 | Human Breast Cancer | MTS Assay | Not specified | Cytotoxic | |
| HEK-293 | Human Embryonic Kidney | MTS Assay | Not specified | Less cytotoxic than to cancer cells | |
| MDA-MB-231 Mammospheres | Breast Cancer Stem Cells | Apoptosis Assay | 150 µM | Increased early and late apoptosis |
It is noteworthy that this compound appears to be less cytotoxic to non-cancerous cell lines like HEK-293, suggesting a potential therapeutic window.
Genotoxicity and Carcinogenicity
Direct studies on the genotoxicity and carcinogenicity of this compound have not been identified. However, some related compounds, such as derivatives of ricinoleic acid, have been shown to cause DNA damage and induce apoptosis in cancer cells. Given that this compound can undergo free radical oxidation, it is plausible that its metabolites could interact with cellular macromolecules, a hypothesis that warrants further investigation. The autoxidation of polyunsaturated fatty acids can lead to the formation of toxic products.
Other Toxicological Endpoints
No data is currently available on the reproductive and developmental toxicity, dermal and ocular irritation, or sensitization potential of this compound. For context, other fatty acids like oleic, lauric, palmitic, myristic, and stearic acids are generally considered safe for use in cosmetics and are not significant irritants or sensitizers.
Pharmacological and Mechanistic Data
The biological activities of this compound provide insights into its potential interactions with cellular systems.
Anti-cancer Activity
This compound has been shown to suppress breast cancer stem cells by inhibiting the formation of mammospheres and inducing apoptosis. It also reduces the subpopulation of CD44high/CD24low cells, which is a cancer stem cell phenotype.
Mechanism of Action
The anti-cancer effects of this compound are, at least in part, mediated through the regulation of the c-Myc gene, a key survival factor for cancer stem cells. This compound has been observed to decrease the transcriptional and translational levels of c-Myc. It also downregulates the expression of other cancer stem cell marker genes such as Nanog, Oct4, and CD44.
Experimental Protocols
Cell Viability Assay (MTS Assay)
The cytotoxicity of this compound was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: MDA-MB-231, MCF-7, and HEK-293 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound for 24 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent was added to each well.
-
Incubation: The plates were incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Measurement: The absorbance of the formazan product was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assay
The induction of apoptosis in MDA-MB-231 mammospheres by this compound was assessed.
-
Treatment: Mammospheres were treated with 150 µM this compound.
-
Staining: Cells were harvested and stained with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Analysis: The percentages of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) were quantified.
Visualizations
Signaling Pathway of this compound in Breast Cancer Stem Cells
Caption: Proposed mechanism of this compound in breast cancer stem cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cell viability using the MTS assay.
Conclusion and Future Directions
The available data, primarily from in vitro anti-cancer studies, suggests that this compound exhibits selective cytotoxicity towards cancer cells, particularly breast cancer stem cells, by modulating the c-Myc signaling pathway. However, a comprehensive safety and toxicology profile is currently lacking. To advance the development of this compound for any potential therapeutic application, the following studies are essential:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine systemic toxicity and identify target organs.
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.
-
Carcinogenicity bioassays to evaluate its long-term cancer risk.
-
Reproductive and developmental toxicity studies .
-
Safety pharmacology studies to investigate potential effects on major physiological systems.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxy FA | Cyberlipid [cyberlipid.gerli.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of (S)-Coriolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid mediator derived from the oxygenation of linoleic acid by 15-lipoxygenase. It is an important signaling molecule involved in various physiological and pathological processes. Notably, this compound has been identified as an endogenous activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in regulating lipid metabolism, inflammation, and cell differentiation.[1][2] Its role in cellular signaling pathways, including the mTOR and ferroptosis pathways, has made it a compound of significant interest for drug development, particularly in the areas of cancer and metabolic diseases.[3][4]
This document provides a detailed protocol for the extraction and purification of this compound from the halophytic plant Salicornia herbacea L., a known natural source of this compound. The methodology is based on a bioassay-guided fractionation approach, ensuring the isolation of the biologically active stereoisomer.
Data Presentation: Purification of this compound
The following table summarizes the estimated quantitative data for a typical purification of this compound from 1 kg of dried Salicornia herbacea L. powder. These values are representative and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material (g) | Product Mass (g) | Estimated Yield (%) | Estimated Purity (%) |
| Crude Extraction | 1000 | 50 | 5.0 | ~10 |
| Silica (B1680970) Gel Chromatography | 50 | 5 | 10.0 | ~60 |
| Sephadex LH-20 Chromatography | 5 | 0.5 | 10.0 | ~90 |
| Preparative TLC | 0.5 | 0.2 | 40.0 | >98 |
Experimental Protocols
Crude Extraction from Salicornia herbacea L.
This protocol describes the initial extraction of lipids, including this compound, from dried plant material.
Materials:
-
Dried Salicornia herbacea L. powder
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 1 kg of dried and powdered Salicornia herbacea L..
-
Suspend the powder in 5 L of a methanol:ethyl acetate (1:1, v/v) solvent mixture.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.
-
The resulting crude extract will be a dark, viscous residue. Record the final weight of the crude extract.
Purification by Silica Gel Column Chromatography
This step aims to separate the crude extract into fractions of varying polarity, enriching for hydroxy fatty acids like this compound.
Materials:
-
Crude extract from Step 1
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Fraction collector (optional)
-
Glass test tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length). The amount of silica gel should be approximately 50 times the weight of the crude extract.
-
Dissolve the crude extract in a minimal amount of hexane:ethyl acetate (9:1, v/v) and load it onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by methanol. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
9:1 Hexane:Ethyl Acetate (5 column volumes)
-
8:2 Hexane:Ethyl Acetate (5 column volumes)
-
7:3 Hexane:Ethyl Acetate (5 column volumes)
-
1:1 Hexane:Ethyl Acetate (5 column volumes)
-
100% Ethyl Acetate (5 column volumes)
-
100% Methanol (3 column volumes)
-
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest (identified by co-spotting with a standard, if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain the enriched fraction. Record the weight.
Purification by Sephadex LH-20 Chromatography
This size-exclusion chromatography step further purifies the this compound by separating it from other compounds of different molecular sizes.
Materials:
-
Enriched fraction from Step 2
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Methanol (HPLC grade)
-
Fraction collector (optional)
-
Glass test tubes
Procedure:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Pack the swollen resin into a glass column (e.g., 2.5 cm diameter x 100 cm length).
-
Dissolve the enriched fraction in a minimal volume of methanol and apply it to the top of the column.
-
Elute the column with methanol at a flow rate of approximately 1 mL/min.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent to obtain the purified product. Record the weight.
Final Purification by Preparative Thin-Layer Chromatography (TLC)
A final polishing step to achieve high purity of this compound.
Materials:
-
Purified product from Step 3
-
Preparative silica gel TLC plates (e.g., 20 x 20 cm, 1000 µm thickness)
-
Developing solvent: Hexane:Ethyl Acetate:Acetic Acid (70:30:1, v/v/v)
-
TLC developing tank
-
UV lamp (254 nm)
-
Scraping tool (e.g., spatula)
-
Elution solvent: Methanol
-
Glass wool or filter paper
Procedure:
-
Dissolve the sample from Step 3 in a small amount of methanol.
-
Apply the sample as a narrow band onto the origin of a preparative TLC plate.
-
Place the plate in a TLC tank saturated with the developing solvent.
-
Allow the chromatogram to develop until the solvent front reaches near the top of the plate.
-
Remove the plate and visualize the bands under a UV lamp.
-
Carefully scrape the silica gel corresponding to the band of this compound.
-
Pack the scraped silica into a small column or pipette plugged with glass wool.
-
Elute the this compound from the silica with methanol.
-
Collect the eluate and evaporate the solvent to obtain the final pure product. Record the final weight and determine the purity by analytical HPLC or other suitable methods.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Bioassay-guided fractionation workflow for this compound.
This compound Signaling Pathway
This diagram depicts the activation of the PPARγ signaling pathway by this compound.
Caption: this compound activation of the PPARγ signaling pathway.
References
- 1. [PDF] The hydroxy fatty acids: Isolation, structure determination, quantitation | Semantic Scholar [semanticscholar.org]
- 2. Bioassay-directed fractionation for discovery of bioactive neutral lipids guided by relative mass defect filtering and multiplexed collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
Application Note: Quantification of (S)-Coriolic Acid in Human Plasma using HPLC-MS/MS
Abstract
This application note presents a detailed and robust HPLC-MS/MS method for the sensitive and selective quantification of (S)-Coriolic acid in human plasma. This compound, an octadecadienoic acid, is a lipid mediator involved in various physiological and pathological processes, including inflammation and cancer. The described method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for pharmacokinetic and biomarker studies involving this compound.
Introduction
This compound is a hydroxy fatty acid derived from the lipoxygenase pathway of linoleic acid metabolism. Emerging research has highlighted its potential biological activities, including anti-inflammatory effects and the suppression of breast cancer stem cells through the regulation of c-Myc.[1][2][3] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for understanding its physiological roles, pharmacokinetics, and potential as a therapeutic agent or biomarker.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the quantification of endogenous lipids due to its high sensitivity and selectivity.[4][5] This application note provides a comprehensive protocol for the extraction and quantification of this compound in human plasma, suitable for researchers in drug development and clinical research.
Experimental
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
This compound-d4 (internal standard, IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Standard Solutions
Stock solutions of this compound and this compound-d4 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with 50% methanol to create calibration standards ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner.
Sample Preparation
Plasma sample preparation is a critical step to remove proteins and other interfering substances. Solid-phase extraction is a widely used technique for the cleanup of oxylipins from biological matrices.
-
Plasma Precipitation: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL) and 300 µL of cold methanol.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of 50% methanol for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
The chromatographic separation of this compound is typically achieved using a reversed-phase C18 column. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (80:20) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 10 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | This compound: 295.2 > 171.1; this compound-d4: 299.2 > 175.1 |
Results and Discussion
Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity | 1 - 1000 ng/mL (r² > 0.995) |
| LLOQ | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision | Intra-day and Inter-day RSD < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound from plasma.
This compound Signaling Pathway in Breast Cancer Stem Cells
Caption: Proposed signaling pathway of this compound in breast cancer stem cells.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of solid-phase extraction for sample preparation ensures high recovery and minimal matrix effects, leading to accurate and precise results. This method is well-suited for a variety of research applications, including pharmacokinetic studies, clinical biomarker discovery, and investigations into the biological roles of this compound.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Coriolic Acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of cell cultures with (S)-Coriolic acid, with a specific focus on its application in breast cancer stem cell research. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing experiments to evaluate the effects of this compound.
Introduction
This compound, a naturally occurring fatty acid, has demonstrated potential as an agent targeting breast cancer stem cells (BCSCs).[1] Research has shown that it can suppress the proliferation of breast cancer cells and inhibit the formation of mammospheres, which are characteristic of cancer stem cell activity.[1] The primary mechanism of action appears to be the downregulation of the c-Myc oncogene, a key regulator of cancer stem cell survival and self-renewal.[1][2]
Data Presentation: Effects of this compound on Breast Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various breast cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | MTS | 24 hours | 289.3 | [1] |
| MCF-7 | MTS | 24 hours | 386.9 |
Table 2: Effect of this compound on Mammosphere Formation
| Cell Line | Treatment Concentration (µM) | Inhibition of Mammosphere Formation | Reference |
| MDA-MB-231 | Not specified | Dose-dependent decrease | |
| MCF-7 | Not specified | Dose-dependent decrease |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to properly dissolve and store this compound to ensure its stability and activity.
-
Reagent: this compound (powder form)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO.
-
Warm the vial slightly to ensure the complete dissolution of the fatty acid.
-
Vortex the solution until it is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture
Standard aseptic cell culture techniques are required for all procedures.
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency.
-
Cytotoxicity Assay (MTS Assay)
This assay is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
-
Mammosphere Formation Assay
This assay assesses the ability of cancer stem cells to form three-dimensional spherical colonies in non-adherent conditions.
-
Materials:
-
Ultra-low attachment 6-well plates
-
Mammosphere culture medium: Serum-free DMEM/F-12 supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and heparin.
-
-
Procedure:
-
Harvest and count the cells.
-
Resuspend the cells in the mammosphere culture medium to obtain a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment 6-well plates.
-
Add this compound at the desired concentrations to the wells.
-
Incubate the plates for 5-7 days without disturbing them.
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the formula: (Number of mammospheres / Number of cells seeded) x 100%.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in breast cancer stem cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of (S)-Coriolic Acid in Targeting Breast Cancer Stem Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and therapeutic resistance. In breast cancer, these cells, often identified by a CD44high/CD24low cell surface marker profile, represent a critical target for novel therapeutic strategies. Recent research has identified (S)-Coriolic acid, a natural compound isolated from the glasswort Salicornia herbacea, as a promising agent that specifically targets breast cancer stem cells (BCSCs). This document provides detailed application notes and experimental protocols for utilizing this compound in breast cancer stem cell research, based on findings that it inhibits mammosphere formation, induces apoptosis, and downregulates key stemness-related genes through the modulation of the c-Myc signaling pathway.
Introduction
This compound (13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid) has emerged as a molecule of interest in oncology research due to its selective activity against breast cancer stem cells.[1] BCSCs are implicated in tumor recurrence and metastasis, making them a pivotal target for durable cancer therapies.[1] this compound has been shown to effectively suppress the BCSC phenotype by inhibiting their self-renewal capacity and promoting apoptosis.[1] The primary mechanism of action involves the downregulation of the proto-oncogene c-Myc, a key transcription factor that governs the expression of genes involved in cell proliferation, differentiation, and stemness.[1]
This document outlines the necessary protocols to investigate the effects of this compound on breast cancer cell lines, with a focus on assessing its impact on the BCSC population.
Data Presentation
The following tables summarize the quantitative effects of this compound on breast cancer cell lines, providing a clear comparison of its efficacy.
Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-231 | 24 hours | ~100 |
| MCF-7 | 24 hours | >100 |
Note: IC50 values are approximated from graphical data presented in the source literature. Further dose-response studies are recommended for precise determination.
Table 2: Effect of this compound on Mammosphere Formation
| Cell Line | This compound Concentration (µM) | Inhibition of Mammosphere Formation (%) |
| MDA-MB-231 | 50 | ~40% |
| 100 | ~75% | |
| MCF-7 | 50 | ~35% |
| 100 | ~60% |
Note: Inhibition percentages are estimated from published graphical data and represent the reduction in mammosphere forming efficiency (MFE).
Table 3: Impact of this compound on the CD44high/CD24low BCSC Population
| Cell Line | This compound Concentration (µM) | Reduction in CD44high/CD24low Population (%) |
| MDA-MB-231 | 100 | Significant Reduction Observed |
| MCF-7 | 100 | Significant Reduction Observed |
Note: While the primary literature indicates a significant decrease, specific percentage reductions were not provided. This table reflects the qualitative findings.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7 are recommended.
-
Culture Medium:
-
MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
-
Culture Conditions:
-
MDA-MB-231: 37°C in a humidified atmosphere with 0% CO2.
-
MCF-7: 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Mammosphere Formation Assay
-
Prepare Single-Cell Suspension:
-
Harvest cells from a sub-confluent culture flask.
-
Wash with PBS and resuspend in serum-free DMEM/F12 medium.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Seeding:
-
Seed 1 x 10⁴ cells per well in an ultra-low attachment 6-well plate.
-
Culture in mammosphere-forming medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin).
-
-
Treatment: Add this compound at desired concentrations (e.g., 0, 50, 100 µM) to the culture medium.
-
Incubation: Incubate for 5-7 days at 37°C and 5% CO2.
-
Quantification:
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Protocol 4: Flow Cytometry for CD44/CD24 Analysis
-
Cell Preparation:
-
Treat cells with this compound for 48-72 hours.
-
Harvest and wash the cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Resuspend approximately 1 x 10⁶ cells in 100 µL of staining buffer.
-
Add fluorescently-conjugated anti-CD44 (e.g., FITC) and anti-CD24 (e.g., PE) antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with staining buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of staining buffer and analyze using a flow cytometer.
-
Gating Strategy:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the expression of CD44 and CD24 to quantify the CD44high/CD24low population.
-
Protocol 5: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against c-Myc, Nanog, Oct4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 6: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for 24 hours.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green master mix and gene-specific primers for c-MYC, NANOG, OCT4, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Use a standard thermal cycling program.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of this compound in BCSCs.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for targeting the breast cancer stem cell population. The protocols and data presented herein provide a comprehensive guide for researchers to investigate and validate its efficacy in preclinical models. The targeted downregulation of the c-Myc signaling pathway by this compound underscores its potential to overcome the challenges of BCSC-driven tumor recurrence and therapy resistance. Further investigation into its in vivo efficacy and safety is warranted to translate these promising findings into clinical applications.
References
Enantioselective Synthesis of (S)-Coriolic Acid: Application Notes and Protocols for Researchers
Abstract
(S)-Coriolic acid, a naturally occurring fatty acid, has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an intracellular signaling molecule and its potential as an anti-cancer agent, particularly in the suppression of breast cancer stem cells.[1] This document provides detailed application notes and experimental protocols for two primary enantioselective synthetic routes to this compound: a chemoenzymatic approach utilizing soybean lipoxygenase and a purely chemical synthesis featuring an asymmetric reduction. These methodologies are presented to equip researchers, scientists, and drug development professionals with the necessary information to produce this valuable compound with high enantiopurity.
Introduction
This compound, or (13S)-hydroxy-9Z,11E-octadecadienoic acid, is an oxylipin derived from the enzymatic oxidation of linoleic acid. Its biological significance is underscored by its involvement in cell proliferation and differentiation. Furthermore, recent studies have highlighted its ability to selectively target and suppress breast cancer stem cells, opening new avenues for therapeutic development.[1] The stereochemistry at the C-13 position is crucial for its biological function, making enantioselective synthesis a critical aspect of its study and application. This document outlines two robust methods for obtaining the desired (S)-enantiomer in high purity.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficacy.
| Parameter | Chemoenzymatic Synthesis | Chemical Synthesis |
| Starting Material | Linoleic Acid | (E)-1-bromo-2-trimethylsilylethene and Trimethylsilylacetylene |
| Key Chiral Reagent | Soybean Lipoxygenase-1 | (S)-BINAL-H |
| Overall Yield | 54% | Not explicitly stated in abstract |
| Enantiomeric Excess (e.e.) | 97% | 94% |
| Key Transformation | Enzymatic oxidation | Asymmetric ketone reduction |
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This method leverages the high stereospecificity of the enzyme soybean lipoxygenase-1 to establish the chiral center, followed by a chemical reduction to yield the final product.
a) Enzymatic Oxidation of Linoleic Acid to 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE)
This protocol is based on the optimized conditions described by G. G. D. de la R. and coworkers.
-
Materials:
-
Linoleic acid
-
Soybean lipoxygenase-1 (LOX-1)
-
Borate (B1201080) buffer (pH 11)
-
Oxygen gas
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a 0.1 M solution of linoleic acid in borate buffer (pH 11).
-
In a temperature-controlled reactor vessel maintained at 5°C, add the linoleic acid solution.
-
Introduce soybean lipoxygenase-1 to the reaction mixture to a final concentration of 4 mg/mL.
-
Pressurize the reactor with oxygen to 2.5 bar.
-
Stir the reaction mixture vigorously for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 13(S)-HPODE.
-
b) Reduction of 13(S)-HPODE to this compound
-
Materials:
-
Crude 13(S)-HPODE from the previous step
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄) or Triphenylphosphine (B44618) (PPh₃)
-
Dichloromethane (B109758) (if using PPh₃)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure using Sodium Borohydride:
-
Dissolve the crude 13(S)-HPODE in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
-
Procedure using Triphenylphosphine:
-
Dissolve the crude 13(S)-HPODE in dichloromethane.
-
Add a solution of triphenylphosphine in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a suitable solvent system to separate this compound from triphenylphosphine oxide.
-
Chemical Synthesis of this compound
This synthetic route, outlined in an abstract by an unspecified research group, relies on a key enantioselective reduction of a prochiral ketone.[2] The following is a projected protocol based on the abstract and general synthetic knowledge.
a) Synthesis of the Ketoenyne Intermediate
This multi-step process involves the formation of a key ketoenyne.
-
Step 1: Acylation of (E)-1-bromo-2-trimethylsilylethene.
-
Step 2: Palladium-catalyzed coupling with trimethylsilylacetylene.
-
Step 3: Desilylation to yield the terminal alkyne.
b) Enantioselective Reduction of the Ketoenyne
-
Materials:
-
Ketoenyne intermediate
-
(S)-BINAL-H (prepared from (S)-1,1'-bi-2-naphthol, lithium aluminum hydride, and ethanol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare the (S)-BINAL-H reagent in anhydrous THF according to established procedures.
-
Cool the reagent solution to -78°C.
-
Add a solution of the ketoenyne intermediate in anhydrous THF dropwise to the (S)-BINAL-H solution.
-
Stir the reaction mixture at -78°C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., Rochelle's salt solution or dilute acid).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting chiral alcohol by column chromatography.
-
c) Final Steps to this compound
-
Step 1: Coupling of the chiral alcohol with a suitable C5 fragment. This would likely involve a Sonogashira coupling of the terminal alkyne with a vinyl halide.
-
Step 2: Stereoselective reduction of the triple bond to the Z-alkene. This is commonly achieved using Lindlar's catalyst.
-
Step 3: Saponification of the ester (if the carboxyl group is protected) to yield the final this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the two synthetic approaches.
Caption: Chemoenzymatic synthesis workflow.
References
Application Note: Measuring the In Vitro Anti-inflammatory Activity of (S)-Coriolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, there is a significant need for novel anti-inflammatory agents. (S)-Coriolic acid, a naturally occurring fatty acid, has emerged as a compound of interest due to its potential therapeutic properties. Preliminary studies suggest that coriolic acid and its derivatives may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2]
This application note provides a detailed set of protocols for evaluating the in vitro anti-inflammatory activity of this compound. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model to mimic an inflammatory response.[3][4][5] The primary endpoints for assessing the anti-inflammatory effects include the quantification of nitric oxide (NO) production, the measurement of pro-inflammatory cytokine secretion (TNF-α and IL-6), and the analysis of key proteins in the NF-κB and MAPK signaling pathways.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Data Presentation
The quantitative data obtained from the following protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Effect of this compound on Nitric Oxide Production
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Treatment Group | Relative Density of p-p65/p65 | Relative Density of p-IκBα/IκBα | Relative Density of p-p38/p38 | Relative Density of p-JNK/JNK | Relative Density of p-ERK/ERK |
| Control (untreated) | |||||
| LPS (1 µg/mL) | |||||
| This compound + LPS (50 µM) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess and ELISA assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for Griess and ELISA, shorter time points like 15-60 minutes for Western blot analysis of signaling pathways).
-
Nitric Oxide (NO) Quantification (Griess Assay)
This protocol is based on the chemical reaction that uses Griess reagent to convert nitrite, a stable product of NO, into a colored azo compound.
-
Sample Collection: After the treatment period, carefully collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol utilizes a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment. Centrifuge to remove any cellular debris and store at -80°C until use.
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions.
-
Typically, the procedure involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated from recombinant cytokines.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways by measuring their phosphorylation status.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Recommended primary antibodies include:
-
Phospho-NF-κB p65 and total NF-κB p65
-
Phospho-IκBα and total IκBα
-
Phospho-p38 MAPK and total p38 MAPK
-
Phospho-JNK and total JNK
-
Phospho-ERK1/2 and total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways that can be investigated.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Simplified MAPK signaling pathway in inflammation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of (S)- and (R)-Coriolic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of (S)- and (R)-Coriolic acid isomers.
Troubleshooting Guide
Issue 1: Poor or No Resolution of (S)- and (R)-Coriolic Acid Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks for (S)- and (R)-Coriolic acid, follow this troubleshooting workflow.
Troubleshooting low yield in (S)-Coriolic acid synthesis
Technical Support Center: (S)-Coriolic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to low yields during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific problems that can arise during the synthesis process, providing potential causes and actionable solutions.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| CY-001 | Why is the overall yield of this compound significantly lower than expected? | - Incomplete reaction: The conversion of the starting material, linoleic acid, to the hydroperoxide intermediate may be insufficient. - Product degradation: The desired this compound may be degrading during the workup or purification steps. - Suboptimal reaction conditions: Temperature, pH, or solvent may not be ideal for the enzymatic or chemical steps.[1][2] - Poor substrate quality: The linoleic acid used may contain impurities that inhibit the reaction. | - Monitor reaction progress: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion.[2] - Optimize workup: Employ mild extraction and purification techniques. Consider performing the workup at lower temperatures to minimize degradation. - Systematically optimize conditions: Vary one parameter at a time (e.g., temperature, pH, buffer system) to identify the optimal conditions for your specific setup. - Ensure high-purity starting materials: Use purified linoleic acid and ensure all reagents are of high quality.[2] |
| CY-002 | The enzymatic conversion of linoleic acid to 13(S)-HPODE is inefficient. What could be the issue? | - Low lipoxygenase (LOX) activity: The enzyme may be partially or fully inactive. - Inappropriate enzyme concentration: The amount of LOX may be insufficient for the substrate concentration. - Substrate inhibition: High concentrations of linoleic acid can decrease the efficiency of its biotransformation.[3] - Poor substrate availability: Linoleic acid may not be well-emulsified in the reaction medium. | - Verify enzyme activity: Perform an activity assay on the lipoxygenase before starting the synthesis. - Optimize enzyme loading: Experiment with different enzyme-to-substrate ratios to find the most effective concentration. - Adjust substrate concentration: Test a range of linoleic acid concentrations to determine if lower concentrations improve the yield of the hydroperoxide. - Improve emulsification: The use of surfactants, such as Triton CG-110, can significantly improve yields. Mechanical homogenization of the medium can also enhance efficiency. |
| CY-003 | How can I minimize the formation of the 9-HPODE regioisomer? | - Enzyme selection: The lipoxygenase used may not have high regioselectivity for the C13 position. - Reaction conditions: Temperature and pH can sometimes influence the regioselectivity of the enzymatic reaction. | - Use a highly regioselective enzyme: Select a lipoxygenase known to predominantly produce the 13-hydroperoxide. - Optimize reaction conditions: Investigate the effect of temperature and pH on the ratio of 13-HPODE to 9-HPODE in small-scale pilot reactions. |
| CY-004 | The reduction of 13(S)-HPODE to this compound is resulting in a low yield. What are the common pitfalls? | - Incomplete reduction: The reducing agent may not be potent enough or used in sufficient quantity. - Product instability: The hydroperoxide intermediate can be unstable. - Side reactions: The reducing agent might be reacting with other functional groups or the solvent. | - Select an appropriate reducing agent: Sodium borohydride (B1222165) is a common choice for this reduction. Ensure it is fresh and used in a slight excess. - Control reaction temperature: Perform the reduction at a low temperature (e.g., 0°C) to minimize side reactions and degradation. - Monitor the reaction closely: Use TLC to determine when all the hydroperoxide has been consumed. |
| CY-005 | I am losing a significant amount of product during purification. How can I improve recovery? | - Product degradation on silica (B1680970) gel: this compound may be sensitive to the acidic nature of standard silica gel. - Suboptimal extraction: The pH during aqueous workup may not be optimal for extracting the product into the organic phase. - Co-elution with impurities: The product may be difficult to separate from structurally similar byproducts. | - Use deactivated silica gel: Consider using silica gel that has been treated with a base (e.g., triethylamine) to prevent product degradation. - Optimize extraction pH: Carefully adjust the pH of the aqueous layer to ensure the carboxylic acid is in its non-ionized form for efficient extraction into an organic solvent. - Employ alternative purification methods: Consider techniques like counter-current chromatography or preparative HPLC for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific protocol and scale. However, with optimized enzymatic hydroperoxidation and subsequent reduction, yields of over 70% for the hydroperoxide step have been reported. The subsequent reduction step is typically high-yielding if performed carefully.
Q2: How can I confirm the enantiomeric purity of my this compound?
A2: The enantiomeric excess (e.e.) of your final product can be determined using chiral chromatography, typically chiral HPLC. This involves derivatizing the carboxylic acid to an ester and analyzing it on a suitable chiral column.
Q3: Can I use a whole-cell biocatalyst instead of an isolated enzyme?
A3: Yes, using whole-cell catalysts, such as specific yeast strains (e.g., Yarrowia lipolytica), that express lipoxygenase can be an effective approach. This may offer advantages in terms of enzyme stability and cofactor regeneration, though optimization of fermentation and reaction conditions is crucial.
Q4: What are the key safety precautions to take during this synthesis?
A4: The hydroperoxide intermediate (13(S)-HPODE) is potentially unstable and should be handled with care. Avoid exposure to heat, light, and metal contaminants, which can catalyze its decomposition. Perform the synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Key Experiment: Enzymatic Synthesis of 13(S)-HPODE
This protocol is a general guideline for the enzymatic hydroperoxidation of linoleic acid.
-
Preparation of the Reaction Mixture:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 8).
-
Add a surfactant (e.g., 3% v/v Triton CG-110) to the buffer and stir until fully dissolved.
-
Add linoleic acid to the desired concentration (e.g., up to 100 mM).
-
Emulsify the mixture by vigorous stirring or homogenization.
-
-
Enzymatic Reaction:
-
Add lipoxygenase to the reaction mixture. The optimal amount should be determined experimentally, but a starting point could be 100,000 U of LOX per mmol of substrate.
-
Maintain the reaction at a constant temperature (e.g., 25°C) with continuous stirring.
-
Ensure adequate oxygen supply, either by bubbling oxygen through the mixture or by using an in-situ oxygen generation system (e.g., catalase and hydrogen peroxide).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or a suitable spectrophotometric assay.
-
-
Workup:
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure at a low temperature.
-
Visualizations
Below are diagrams illustrating key aspects of the troubleshooting and synthesis process.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathway for this compound from linoleic acid.
References
How to prevent oxidation of (S)-Coriolic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with (S)-Coriolic acid, with a primary focus on preventing its oxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid derived from the metabolism of linoleic acid.[1] Its structure contains multiple double bonds, making it a polyunsaturated fatty acid (PUFA). These double bonds are susceptible to attack by reactive oxygen species (ROS), leading to oxidation. Factors such as exposure to oxygen, heat, light, and the presence of transition metals can accelerate this process.[2]
Q2: How can I detect if my this compound has oxidized?
Oxidation of this compound can be assessed using several analytical techniques. A common method is to use HPLC coupled with a UV detector, as the conjugated diene structure of this compound has a characteristic maximum absorbance around 234 nm.[3][4] The appearance of new peaks or a decrease in the main peak area can indicate degradation. Mass spectrometry (LC-MS/MS) is a more sensitive method for identifying and quantifying specific oxidation products.[5]
Q3: What are the general best practices for handling this compound to minimize oxidation?
To maintain the integrity of this compound, it is crucial to minimize its exposure to pro-oxidative conditions. Key practices include:
-
Use an inert atmosphere: Whenever possible, handle the compound under an inert gas like argon or nitrogen to displace oxygen.
-
Protect from light: Store and handle this compound in amber vials or containers wrapped in aluminum foil.
-
Maintain low temperatures: Store stock solutions at -80°C for long-term stability and keep them on ice during experimental use.
-
Use high-purity solvents: Solvents should be deoxygenated before use to remove dissolved oxygen.
-
Incorporate antioxidants: Consider adding antioxidants to your stock solutions and experimental buffers.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent or unexpected experimental results. | Oxidation of this compound leading to reduced activity or the formation of interfering byproducts. | 1. Verify compound integrity: Analyze your this compound stock and working solutions by HPLC-UV or LC-MS/MS to check for degradation products. 2. Implement preventative measures: Review your handling and storage procedures against the best practices outlined in the FAQs. Ensure all solvents are deoxygenated and that the compound is protected from light and oxygen. 3. Prepare fresh solutions: Discard old stock solutions and prepare fresh ones from a new, unopened vial of this compound. |
| Loss of this compound concentration over time in stock solutions. | Gradual oxidation of the compound during storage. | 1. Optimize storage conditions: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Overlay the solution with an inert gas before sealing the vial. 2. Add an antioxidant: Incorporate a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, into your stock solution. A common starting concentration is 0.01-0.1% (w/v). |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | 1. Use a suitable solvent for stock solution: this compound is soluble in organic solvents like ethanol (B145695), DMSO, and DMF at concentrations up to 50 mg/mL. Prepare a concentrated stock in one of these solvents. 2. Proper dilution technique: To prepare aqueous working solutions, dilute the stock solution by adding it dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion. 3. Use a carrier protein: For cell-based assays, pre-complexing this compound with fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery to cells. |
| Cell toxicity observed in culture experiments. | Oxidation products of this compound can be cytotoxic. High concentrations of the organic solvent used for the stock solution can also be toxic to cells. | 1. Ensure purity of this compound: Use high-purity, unoxidized this compound for your experiments. 2. Minimize solvent concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should typically be kept below 0.1% (v/v). 3. Perform dose-response experiments: Determine the optimal, non-toxic working concentration of this compound for your specific cell type. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, deoxygenated ethanol or DMSO
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a Teflon-lined cap
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound and transfer it to the amber glass vial.
-
Add the appropriate volume of deoxygenated solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Sterile cell culture medium
-
-
Procedure:
-
In a sterile microcentrifuge tube, add the required volume of the BSA solution.
-
While gently vortexing the BSA solution, add the appropriate volume of the this compound stock solution dropwise to the side of the tube. This should be done slowly to facilitate complex formation and prevent precipitation.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for the complexation of this compound with BSA.
-
Add the this compound-BSA complex to the cell culture medium to achieve the final desired working concentration.
-
Gently mix the medium before adding it to the cells.
-
Quantitative Data Summary
The following table summarizes the recommended storage and handling conditions for this compound to minimize oxidation.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C or below | To slow down autoxidation in the solid state. |
| Storage Temperature (Stock Solution) | -80°C | Significantly reduces the rate of oxidative degradation in solution. |
| Solvents for Stock Solution | Ethanol, DMSO, DMF (high purity, deoxygenated) | This compound is readily soluble in these organic solvents. Using deoxygenated solvents minimizes initial exposure to oxygen. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key initiator of lipid peroxidation. |
| Light Exposure | Minimize (use amber vials, foil wrapping) | Light, especially UV, can catalyze the formation of free radicals and promote oxidation. |
| Antioxidants (optional) | BHT (Butylated Hydroxytoluene), α-tocopherol (Vitamin E) at 0.01-0.1% (w/v) | These antioxidants act as free radical scavengers, protecting the PUFA structure from oxidative damage. |
| Freeze-Thaw Cycles | Avoid (prepare single-use aliquots) | Repeated temperature fluctuations can accelerate degradation. |
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Key strategies for preventing the oxidation of this compound.
References
- 1. Free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant BHT normalizes some oxidative effects of iron + ascorbate on lipid metabolism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Coriolic Acid Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with (S)-Coriolic acid.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid mediator derived from the metabolism of linoleic acid. It is recognized for its role in various biological processes, including the regulation of cell proliferation, differentiation, and apoptosis. In cancer research, it has been shown to suppress breast cancer stem cells by downregulating the c-Myc oncogene.[1]
Q2: How should this compound be stored to ensure its stability?
For optimal stability, this compound should be stored as a solid at -20°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. It is sensitive to oxidation, so it is advisable to handle it under an inert atmosphere (e.g., argon or nitrogen) and use antioxidants in storage solutions if appropriate.
Q3: What are the common challenges encountered when working with this compound in cell-based assays?
Common challenges include:
-
Variability in cell viability/cytotoxicity assays: Inconsistent results in assays like the MTS or MTT assay can arise from issues with compound solubility, cell seeding density, and incubation times.
-
Poor reproducibility in functional assays: Assays such as mammosphere formation, colony formation, and cell migration can be highly sensitive to subtle variations in experimental conditions.
-
Compound stability in culture media: this compound may degrade or be metabolized by cells over longer incubation periods, leading to a decrease in its effective concentration.
II. Troubleshooting Guides for Key Experiments
This section provides detailed troubleshooting for common assays used to evaluate the effects of this compound.
A. Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)
Issue: High variability or inconsistent results in the MTS/MTT assay.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound precipitation | Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO) and ensure it is fully dissolved before diluting into the culture medium. Visually inspect for any precipitation after dilution. |
| Interference of the compound with the assay reagent | Run a control with this compound in cell-free media to check for any direct reaction with the MTS/MTT reagent. |
| Inconsistent incubation times | Standardize the incubation time with the MTS/MTT reagent for all plates and experiments. |
B. Mammosphere Formation Assay
Issue: Low efficiency or high variability in mammosphere formation.
| Potential Cause | Recommended Solution |
| Suboptimal cell seeding density | The optimal seeding density is cell-line dependent. For MDA-MB-231, a common starting point is 5,000 cells/mL, and for MCF-7, it can be higher.[2] Titrate the cell density to find the optimal concentration for your specific cell line. |
| Cell clumping leading to false positives | Ensure a single-cell suspension is achieved before plating. This can be done by passing the cells through a cell strainer or by gentle pipetting. |
| Incomplete dissociation of primary mammospheres for passaging | Use a combination of enzymatic (e.g., TrypLE) and mechanical dissociation (gentle pipetting) to obtain a single-cell suspension for secondary mammosphere formation. |
| Variability in sphere size and morphology | Culture conditions should be strictly controlled. Ensure consistent media composition, growth factor concentrations, and incubation conditions. |
| Adherence of cells to the plate | Use ultra-low attachment plates to prevent cell adherence and promote sphere formation. |
C. Colony Formation Assay
Issue: Irregular colony formation or difficulty in quantification.
| Potential Cause | Recommended Solution |
| Uneven cell distribution during seeding | After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells across the well. |
| Cell clustering leading to overlapping colonies | Optimize the initial cell seeding density to ensure that individual colonies can be distinguished and counted. |
| Colony morphology changes | Document any changes in colony size or morphology as this may be an effect of the this compound treatment. |
| Difficulty in staining and visualization | Ensure complete removal of media before fixing and staining. Use a sufficient volume of crystal violet to cover the entire well and wash gently to avoid dislodging colonies. |
D. Cell Migration (Wound Healing/Scratch) Assay
Issue: Inconsistent scratch width or unreliable migration rate measurements.
| Potential Cause | Recommended Solution |
| Irregular scratch width | Use a p200 pipette tip or a specialized scratch-making tool to create a uniform, straight scratch. |
| Cell detachment at the scratch edge | Perform the scratch gently and wash the wells with PBS or serum-free media to remove dislodged cells before adding the treatment media. |
| Cell proliferation confounding migration results | Use a proliferation inhibitor (e.g., Mitomycin C) or serum-free/low-serum media to minimize cell division during the assay. |
| Inconsistent imaging | Mark the plate to ensure that the same field of view is imaged at each time point. Maintain consistent focus and lighting conditions. |
III. Data Presentation
The following tables summarize quantitative data on the effects of this compound on breast cancer cell lines.
Table 1: Effect of this compound on Mammosphere Formation
| Cell Line | Treatment | Mammosphere Forming Efficiency (MFE %) | Fold Change vs. Control |
| MDA-MB-231 | Control | 1.8 ± 0.2 | - |
| 100 µM this compound | 1.1 ± 0.15 | 0.61 | |
| 150 µM this compound | 0.7 ± 0.1 | 0.39 | |
| MCF-7 | Control | 2.5 ± 0.3 | - |
| 100 µM this compound | 1.5 ± 0.2 | 0.60 | |
| 150 µM this compound | 0.9 ± 0.1 | 0.36 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1]
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Mammospheres
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 1.8 | 5.7 | 7.5 |
| 150 µM this compound | 5.1 | 39.6 | 44.7 |
Data adapted from Ko et al., 2020.[1]
IV. Experimental Protocols
A. Mammosphere Formation Assay
-
Cell Preparation: Culture MDA-MB-231 or MCF-7 cells to 70-80% confluency. Harvest cells and ensure a single-cell suspension by passing them through a 40 µm cell strainer.
-
Seeding: Seed the cells in ultra-low attachment 6-well plates at a density of 5,000 cells/mL in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.
-
Treatment: Add this compound at the desired concentrations to the respective wells.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope. Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
B. Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet for 20 minutes.
-
Quantification: Gently wash the wells with water, air dry, and count the number of colonies (typically containing >50 cells).
V. Signaling Pathways and Experimental Workflows
This compound-Mediated Downregulation of c-Myc
This compound has been shown to decrease the transcriptional and translational levels of the c-Myc gene, a key regulator of cell proliferation and survival in cancer stem cells.[1] The exact upstream signaling events linking this compound to c-Myc are still under investigation, but it is hypothesized to involve the modulation of pathways that regulate c-Myc expression.
References
Technical Support Center: LC-MS Analysis of (S)-Coriolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (S)-Coriolic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, phospholipids, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3] This interference can lead to two primary phenomena:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to reduced sensitivity and potentially false-negative results. This is the more common effect.[1]
-
Ion Enhancement: An increase in the analyte's signal intensity, which can lead to an overestimation of the analyte's concentration.
For this compound, an oxidized fatty acid, significant ion suppression can arise from the much more abundant, non-oxidized lipids in the sample that compete for ionization.
Q2: My this compound signal is low and inconsistent across replicate injections. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects. High variability between replicate injections (e.g., %RSD > 15%) often points towards inconsistent matrix effects from one sample to the next. This variability can stem from slight differences in sample preparation or the inherent biological variability of the samples.
Q3: What are the primary sources of matrix effects in biological samples for this compound analysis?
A3: The primary sources of matrix effects in biological samples like plasma, serum, or tissue homogenates are endogenous components that are often co-extracted with this compound. These include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mode.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the desolvation process in the ESI source, leading to signal suppression.
-
Proteins: Although most are removed during sample preparation, residual proteins can still contribute to matrix effects.
-
Other Lipids and Fatty Acids: The high concentration of other lipids relative to this compound can lead to competition for ionization.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The post-extraction spike method is a widely accepted approach to quantify matrix effects. This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
This is often a direct result of ion suppression. The following troubleshooting steps can help mitigate this issue.
| Strategy | Action | Expected Outcome | Considerations |
| Sample Dilution | Dilute the sample extract with the initial mobile phase. | Reduction in the concentration of interfering matrix components, leading to less ion suppression. | Ensure the diluted concentration of this compound remains above the instrument's limit of quantification (LOQ). |
| Optimize Sample Preparation | Improve the clean-up procedure to remove more interfering components. | A cleaner sample will have fewer co-eluting species, reducing competition for ionization. | Consider switching from Protein Precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). |
| Chromatographic Separation | Modify the LC method to better separate this compound from the matrix components. | Eluting the analyte in a region of the chromatogram with fewer co-eluting interferences will improve signal intensity. | This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a longer column or one with a different stationary phase). |
| Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) for this compound. | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression. | While a specific this compound SIL-IS may not be commercially available, a deuterated or ¹³C-labeled analogue of a similar oxidized fatty acid can be used. |
Issue 2: High Variability and Poor Reproducibility (%RSD > 15%)
High variability is often due to inconsistent matrix effects across different samples.
| Strategy | Action | Expected Outcome | Considerations |
| Standardize Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples. | Minimizes variability in extraction efficiency and matrix component removal. | Automating sample preparation can improve reproducibility. If manual, ensure consistent vortexing times, pipetting, and phase separation. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | Add a known amount of a SIL-IS to all samples, standards, and quality controls at the beginning of the sample preparation process. | The SIL-IS will co-elute and experience similar ionization suppression or enhancement as the analyte, providing a consistent ratio for quantification and correcting for variability. | This is the most effective way to correct for inter-sample variability in matrix effects. |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is representative of the study samples. | This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples, improving accuracy. | It may be difficult to obtain a truly "blank" matrix for endogenous analytes. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from an untreated animal) through the entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) as described in FAQ 4.
Protocol 2: Sample Preparation of Plasma for this compound Analysis using Protein Precipitation
This protocol is adapted from a method for a similar molecule, corosolic acid, and may require optimization for this compound.
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard.
-
Vortex the mixture for 60 seconds to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3: Generic LC-MS/MS Parameters for this compound Analysis
These are starting parameters and will require optimization.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will need to be determined by infusing a standard of this compound.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal of this compound.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Key causes of matrix effects.
References
Technical Support Center: Refining Bioassay Development for (S)-Coriolic Acid Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Coriolic acid. The information is presented in a question-and-answer format to directly address common issues encountered during bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
This compound, or 13(S)-hydroxy-9Z,11E-octadecadienoic acid, is a naturally occurring fatty acid. Its primary known bioactivity is the suppression of breast cancer stem cells, which is achieved through the regulation of the c-Myc oncogene.[1][2][3]
Q2: What are the main challenges when working with this compound in in-vitro bioassays?
Due to its lipid nature, this compound presents several challenges in aqueous cell culture environments. These include poor solubility, the tendency to form micelles, and potential for non-specific binding to proteins and plasticware. These factors can lead to high variability in experimental results.
Q3: How can I improve the solubility of this compound in my cell culture medium?
It is highly recommended to complex this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA). This mimics its natural transport mechanism in vivo and improves its solubility and bioavailability to the cells. Alternatively, dissolving the fatty acid in a small amount of a solvent like DMSO or ethanol (B145695) before diluting it in the culture medium is a common practice, but care must be taken to avoid precipitation and solvent toxicity.
Q4: Can this compound interfere with the components of my bioassay?
Yes, as a fatty acid, this compound can potentially interfere with certain assay reagents. For instance, in viability assays that rely on metabolic activity (e.g., MTT, XTT), it could alter cellular metabolism in a way that is independent of its cytotoxic effects. It is always advisable to run appropriate controls, including a vehicle control (medium with the same concentration of solvent or BSA used to dissolve the this compound) and, if possible, a structurally similar but inactive fatty acid.
Troubleshooting Guides
Cell-Based Assays
Q: My cell viability assay results with this compound are inconsistent and show high well-to-well variability. What could be the cause?
A: High variability in cell viability assays with lipid compounds like this compound often stems from issues with solubility and delivery to the cells.
-
Uneven Distribution: If not properly solubilized, this compound can form precipitates or micelles in the culture medium, leading to uneven exposure of cells to the compound. Ensure thorough mixing and consider using a carrier protein like BSA.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. It is best practice to fill the outer wells with sterile PBS or medium without cells and not use them for experimental data.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure you have a homogenous single-cell suspension before seeding and allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
Q: I am observing a decrease in signal in my MTT/XTT assay, but I'm not sure if it's true cytotoxicity or assay interference. How can I confirm this?
A: This is a common issue with compounds that can affect cellular metabolism.
-
Alternative Viability Assays: Confirm your results using an alternative cytotoxicity assay that relies on a different principle, such as a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes indicative of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, or detachment.
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course experiments. A clear dose-dependent and time-dependent decrease in viability is more indicative of a true cytotoxic effect.
Enzyme Inhibition Assays
Q: I am trying to perform an enzyme inhibition assay with this compound, but I am getting a high background signal or no inhibition. What could be the problem?
A: High background or lack of inhibition in enzyme assays with lipid compounds can be due to several factors.
-
Non-specific Binding: this compound may non-specifically bind to the enzyme or other proteins in the assay mixture, preventing it from reaching the active site. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to reduce non-specific binding.
-
Compound Aggregation: At higher concentrations, this compound may form aggregates or micelles that can interfere with the assay. Determine the critical micelle concentration (CMC) of this compound under your assay conditions and try to work below this concentration.
-
Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer can influence the solubility and charge state of both the fatty acid and the enzyme, affecting their interaction. Optimize the buffer conditions to ensure both are in their active and soluble forms.
Receptor Binding Assays
Q: In my receptor binding assay, I am observing high non-specific binding of radiolabeled this compound. How can I reduce this?
A: High non-specific binding is a common challenge in receptor binding assays, especially with lipophilic ligands.
-
Blocking Agents: Include blocking agents in your assay buffer to saturate non-specific binding sites on filters and membranes. Bovine serum albumin (BSA) at a concentration of 0.1-1% is a common choice.
-
Washing Steps: Optimize your washing procedure. Increase the number of washes or the volume of the wash buffer to more effectively remove unbound ligand. However, be careful not to be too harsh, as this could also dissociate specifically bound ligand.
-
Filter Material: The type of filter used can influence non-specific binding. Glass fiber filters are common, but you may need to test different types to find one that minimizes binding of your ligand.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | MTS Assay | 24 | 289.3 | [1] |
| MCF-7 (Breast Cancer) | MTS Assay | 24 | 386.9 | [1] |
| HEK293 (Human Embryonic Kidney) | MTS Assay | 24 | No significant cytotoxicity observed |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
To prepare working solutions, first dilute the DMSO stock in serum-free medium containing fatty acid-free BSA at a 1:1 molar ratio to this compound to create a high-concentration working stock. Further dilute this complexed solution in complete culture medium to the desired final concentrations.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-BSA complex in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO and BSA as the highest concentration of this compound).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the vehicle control.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and different concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: A general experimental workflow for assessing the bioactivity of this compound.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (S)-Coriolic Acid and (R)-Coriolic Acid
An In-depth Review for Researchers and Drug Development Professionals
Coriolic acid, a monohydroxy fatty acid derived from linoleic acid, exists as two enantiomers: (S)-Coriolic acid and (R)-Coriolic acid. While structurally similar, emerging research suggests that their biological activities, particularly in the realms of oncology and inflammation, may differ significantly. This guide provides a comprehensive comparison of the known biological effects of these two enantiomers, supported by available experimental data, to aid researchers and professionals in drug development in understanding their distinct therapeutic potential.
Anticancer Activity: A Focus on Breast Cancer Stem Cells
Significant research has highlighted the potent anticancer properties of This compound , particularly its ability to target and suppress breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for cancer initiation, metastasis, and recurrence.[1][2][3]
A key study demonstrated that this compound, isolated from the glasswort Salicornia herbacea, effectively inhibits the formation of mammospheres, which are three-dimensional structures enriched in BCSCs.[1][2] This inhibition is associated with the induction of apoptosis (programmed cell death) in these cancer stem cells.
Furthermore, this compound has been shown to reduce the population of cells expressing the CD44high/CD24low surface markers, a characteristic phenotype of breast cancer stem cells. Mechanistically, these effects are attributed to the downregulation of the proto-oncogene c-Myc, a critical survival factor for cancer stem cells.
Currently, there is a notable lack of published research specifically investigating the anticancer activity of (R)-Coriolic acid . While some studies on "coriolic acid" do not specify the enantiomer used, the detailed mechanistic work has predominantly focused on the (S)-form. Therefore, a direct comparison of the anticancer efficacy of the two enantiomers is not possible at this time.
Quantitative Data on this compound's Anticancer Effects
| Biological Effect | Cell Lines | Concentration | Outcome |
| Inhibition of Mammosphere Formation | MDA-MB-231, MCF-7 | Not specified | Significant reduction in mammosphere forming efficiency |
| Induction of Apoptosis | Breast Cancer Stem Cells | Not specified | Increased apoptosis observed |
| Reduction of BCSC Population | MDA-MB-231 | Not specified | Decrease in CD44high/CD24low cell population |
| Downregulation of c-Myc | Breast Cancer Stem Cells | Not specified | Decreased transcriptional and translational levels of c-Myc |
Anti-inflammatory Activity
The anti-inflammatory properties of coriolic acid have also been investigated, although the specific contributions of each enantiomer are less clear. One study mentioned that coriolic acid from a methanol (B129727) extract of Chromolaena odorata exhibited anti-inflammatory activity in murine cells; however, the specific enantiomer was not identified.
The signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, are known targets for various bioactive lipids. While the direct effects of (S)- and (R)-Coriolic acid on these pathways have not been explicitly detailed in comparative studies, related compounds offer some insights. For instance, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), a metabolite of coriolic acid, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 signaling pathway in lipopolysaccharide-stimulated murine macrophages.
Due to the limited research on the specific anti-inflammatory actions of each enantiomer, a direct comparison of this compound and (R)-Coriolic acid in this context remains an area for future investigation.
Experimental Protocols
Mammosphere Formation Assay
The mammosphere formation assay is a crucial method for evaluating the self-renewal capacity of breast cancer stem cells.
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media.
-
Seeding: Cells are seeded at a low density in ultra-low attachment plates to prevent adherence and promote the formation of spherical colonies (mammospheres).
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a period of 7-10 days to allow for mammosphere development.
-
Quantification: The number and size of the mammospheres are quantified using a microscope. The mammosphere forming efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage.
Apoptosis Assay
Apoptosis, or programmed cell death, can be assessed using various techniques, with flow cytometry being a common method.
-
Cell Treatment: Cancer cells or mammospheres are treated with the test compound for a specified duration.
-
Staining: The cells are harvested and stained with fluorescent dyes that specifically label apoptotic cells, such as Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or DAPI (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathway of this compound in breast cancer stem cells and a general experimental workflow for its evaluation.
References
(S)-Coriolic Acid Versus Other Lipoxygenase Products: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (S)-Coriolic acid and other major lipoxygenase (LOX) products. The information presented is supported by experimental data to aid in research and development efforts.
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of a wide array of biologically active lipid mediators. These molecules play crucial roles in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. This guide focuses on comparing the bioactivity of this compound, a 13-lipoxygenase product of linoleic acid, with other well-characterized LOX products, namely the pro-resolving mediators (resolvins, maresins, and lipoxins), the pro-inflammatory leukotrienes, and the multifaceted hydroxyeicosatetraenoic acids (HETEs).
Bioactivity Profiles: A Comparative Overview
The bioactivities of these LOX products are diverse, ranging from potent anti-inflammatory and pro-resolving actions to strong pro-inflammatory and chemoattractant effects. This compound has demonstrated notable anti-cancer activity, particularly against breast cancer stem cells[1]. In contrast, the specialized pro-resolving mediators (SPMs), including resolvins, maresins, and lipoxins, are key players in the resolution of inflammation[2][3]. Leukotrienes, on the other hand, are potent mediators of inflammation[4][5], while HETEs exhibit a range of context-dependent activities, including influencing platelet aggregation.
Quantitative Comparison of Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound and other LOX products from various in vitro and in vivo studies.
Table 1: Anti-Cancer Activity of this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Mammosphere Formation | ~50 µM | |
| This compound | MCF-7 (Breast Cancer) | Mammosphere Formation | ~100 µM |
Table 2: Anti-Inflammatory and Pro-Resolving Activities
| Compound | Bioactivity | Model/Assay | IC50 / EC50 | Reference |
| Resolvins | ||||
| Resolvin D1 | Inhibition of Neutrophil Infiltration | Murine Peritonitis | 1 ng/mouse | |
| Resolvin E1 | Inhibition of TRPV1 | In vitro | IC50 ≈ 1 nM | |
| Maresins | ||||
| Maresin 1 | Enhancement of Macrophage Phagocytosis | Human Macrophages | EC50 ≈ 1 nM | |
| Maresin 1 | Reduction of Neutrophil Infiltration | Murine Peritonitis | Potent at 10 ng | |
| Lipoxins | ||||
| Lipoxin A4 analogue | Inhibition of IL-8 Release | Human Leukocytes | ~50-65% inhibition at nM concentrations | |
| Lipoxin A4 | Inhibition of Neutrophil Chemotaxis | Human Neutrophils | Nanomolar range |
Table 3: Pro-Inflammatory and Other Activities
| Compound | Bioactivity | Model/Assay | EC50 / IC50 | Reference |
| Leukotrienes | ||||
| Leukotriene B4 | Neutrophil Chemotaxis | Human Neutrophils | EC50 ≈ 10⁻⁸ M | |
| Leukotriene B4 | Induction of Neutrophil Migration | Under-agarose assay | Optimum at 10⁻⁶ M | |
| HETEs | ||||
| 12-HETE | Inhibition of Thromboxane Receptor Binding | Human Platelet Membranes | IC50 ≈ 8 µM | |
| 12-HPETE | Inhibition of Platelet Aggregation | Washed Human Platelets | IC50 = 2-3 µM |
Signaling Pathways
The diverse biological activities of these LOX products are mediated through distinct signaling pathways.
This compound in Cancer Stem Cells: this compound has been shown to suppress breast cancer stem cells by downregulating the c-Myc signaling pathway. This leads to an inhibition of mammosphere formation and a reduction in the cancer stem cell phenotype. c-Myc is a critical transcription factor involved in cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many cancers.
Specialized Pro-Resolving Mediators in Inflammation: Resolvins, maresins, and lipoxins exert their anti-inflammatory and pro-resolving effects by acting on specific G-protein coupled receptors. Their signaling often leads to the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the production of inflammatory cytokines and chemokines. For instance, Lipoxin A4 has been shown to attenuate the nuclear accumulation of NF-κB and AP-1.
Leukotrienes in Inflammation: Pro-inflammatory leukotrienes, such as LTB4, signal through their own specific G-protein coupled receptors, leading to the activation of downstream pathways that promote inflammation. This includes increased intracellular calcium levels, which trigger cellular responses like chemotaxis and degranulation in neutrophils.
Caption: this compound signaling in cancer stem cells.
Caption: Modulation of NF-κB signaling by SPMs.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of the reported findings.
Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of cancer stem cells.
-
Cell Preparation:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured to 70-80% confluency.
-
Cells are harvested using trypsin and washed with PBS.
-
A single-cell suspension is created by passing the cells through a 40 µm cell strainer.
-
Viable cells are counted using a hemocytometer and trypan blue exclusion.
-
-
Assay Procedure:
-
Cells are seeded at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates.
-
Cells are cultured in serum-free mammosphere medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
This compound or vehicle control is added to the medium at the desired concentrations.
-
Plates are incubated at 37°C in a 5% CO₂ incubator for 5-10 days without disturbing the plates.
-
-
Data Analysis:
-
Mammospheres (spherical clusters of cells >40-50 µm in diameter) are counted using an inverted microscope.
-
The Mammosphere Forming Efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
-
The IC50 value, the concentration of this compound that inhibits 50% of mammosphere formation, is determined from a dose-response curve.
-
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation:
-
Human peripheral blood is collected from healthy donors.
-
Neutrophils are isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
Red blood cells are lysed, and the resulting neutrophil population is washed and resuspended in an appropriate buffer.
-
-
Assay Procedure (Boyden Chamber):
-
A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., 3-5 µm pores) is used.
-
The lower chamber is filled with medium containing the chemoattractant (e.g., Leukotriene B4) at various concentrations or a vehicle control.
-
The isolated neutrophils are added to the upper chamber (the insert).
-
The chamber is incubated at 37°C in a 5% CO₂ incubator for a defined period (e.g., 1-2 hours) to allow for cell migration through the membrane.
-
-
Data Analysis:
-
The membrane is removed, fixed, and stained (e.g., with Giemsa or DAPI).
-
The number of neutrophils that have migrated to the lower side of the membrane is counted in several high-power fields using a microscope.
-
A dose-response curve is generated, and the EC50 value, the concentration of the chemoattractant that elicits 50% of the maximal chemotactic response, is calculated.
-
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, a key process in the resolution of inflammation.
-
Macrophage Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by density gradient centrifugation.
-
Monocytes are purified from PBMCs and differentiated into macrophages by culturing with M-CSF or GM-CSF for 5-7 days.
-
Alternatively, bone marrow-derived macrophages (BMDMs) can be prepared from mice.
-
-
Assay Procedure:
-
Differentiated macrophages are plated in multi-well plates.
-
The macrophages are pre-treated with the test compound (e.g., Resolvin D1, Maresin 1) or vehicle control for a specified time (e.g., 15 minutes).
-
Fluorescently labeled particles (e.g., zymosan, E. coli, or apoptotic neutrophils) are added to the wells.
-
The plates are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.
-
The incubation is stopped, and extracellular fluorescence is quenched or washed away.
-
-
Data Analysis:
-
The amount of ingested fluorescent material is quantified using a fluorescence plate reader or by flow cytometry.
-
Alternatively, the number of phagocytosing macrophages and the number of ingested particles per cell can be determined by fluorescence microscopy.
-
The results are expressed as a percentage of the control, and the EC50 value for the enhancement of phagocytosis can be calculated.
-
References
- 1. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(S)-Coriolic Acid: Evaluating the In Vivo Anti-Tumor Potential
A comprehensive review of the current scientific evidence on the anti-tumor effects of (S)-Coriolic acid reveals promising in vitro activity, particularly against breast cancer stem cells. However, a critical gap exists in the literature regarding its in vivo validation. This guide synthesizes the available preclinical data for this compound and provides a comparative perspective with Paclitaxel, a standard-of-care chemotherapeutic agent, to highlight the necessary future directions for research.
Executive Summary
This compound has demonstrated the ability to target and inhibit breast cancer stem cells (BCSCs) in laboratory settings by downregulating the c-Myc signaling pathway, a key driver of cancer cell proliferation and survival.[1][2] Despite these encouraging in vitro findings, there is currently a lack of published in vivo studies in animal models to validate these anti-tumor effects. Such studies are crucial to determine the efficacy, safety, and therapeutic potential of this compound in a physiological context.
In contrast, Paclitaxel is a well-established anti-cancer drug with extensive in vivo data demonstrating its efficacy in reducing tumor growth in various breast cancer models.[3][4] This guide will present the available data for both compounds to offer a clear comparison of their current research statuses.
Comparative Data Analysis
The following table summarizes the available experimental data for this compound and Paclitaxel. It is important to note the different types of data available for each compound; this compound data is exclusively in vitro, while Paclitaxel data is from in vivo studies.
| Parameter | This compound | Paclitaxel |
| Compound Type | Natural Compound (Fatty Acid) | Natural Product (Diterpene) |
| Proposed Mechanism | Downregulation of c-Myc signaling pathway[1] | Microtubule stabilization, leading to cell cycle arrest |
| Cancer Model | In vitro: Human breast cancer cell lines (MCF-7, MDA-MB-231) | In vivo: Xenograft models using human breast cancer cell lines (MCF-7, MDA-MB-231) |
| Efficacy Data | Inhibition of Mammosphere Formation: Dose-dependent reduction in BCSC self-renewal. Induction of Apoptosis: Increased programmed cell death in BCSCs. Reduction of BCSC Markers: Decreased CD44high/CD24low cell population. | Tumor Growth Inhibition: Significant reduction in tumor volume in xenograft-bearing mice. |
| Quantitative Data | IC50 values for cell viability available from in vitro studies. | Tumor growth inhibition rates and survival analysis data available from in vivo studies. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and critical evaluation.
This compound: In Vitro Assays
The following protocols are based on the study by Ko et al. (2020):
-
Cell Culture: Human breast cancer cell lines MCF-7 and MDA-MB-231 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Mammosphere Formation Assay: Single cells were plated in ultra-low attachment plates in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF. This compound was added at various concentrations. After 7-10 days, the number and size of mammospheres were quantified using a microscope.
-
Apoptosis Assay (Flow Cytometry): Cells were treated with this compound for 48 hours. Subsequently, cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells was determined using a flow cytometer.
-
Western Blot Analysis: Following treatment with this compound, cells were lysed to extract total protein. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Paclitaxel: In Vivo Xenograft Study
The following is a representative protocol for evaluating the in vivo efficacy of Paclitaxel in a breast cancer xenograft model:
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: 5 x 10^6 MCF-7 or MDA-MB-231 cells in a suspension of Matrigel/PBS were subcutaneously injected into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Protocol: When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups. Paclitaxel was administered intravenously or intraperitoneally at a specified dose (e.g., 15 mg/kg) and schedule (e.g., once weekly for 3 weeks). The control group received the vehicle solution.
-
Efficacy Evaluation: At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Immunohistochemistry: Tumor tissues were fixed in formalin, embedded in paraffin, and sectioned. Sections were stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatment.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for in vitro assessment of this compound's anti-cancer effects.
Caption: this compound's proposed mechanism via c-Myc inhibition in breast cancer stem cells.
Conclusion and Future Perspectives
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anti-tumor agent, particularly for its targeted action against breast cancer stem cells. However, the current research is limited to in vitro models. To bridge the gap between preclinical promise and potential clinical application, rigorous in vivo studies are imperative.
Future research should prioritize:
-
In vivo efficacy studies: Evaluating the ability of this compound to inhibit tumor growth and metastasis in orthotopic and patient-derived xenograft (PDX) models of breast cancer.
-
Comparative studies: Directly comparing the in vivo efficacy of this compound with standard-of-care agents like Paclitaxel to determine its relative potency.
-
Pharmacokinetic and toxicity studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and potential side effects of this compound in animal models.
By addressing these critical research questions, the scientific community can fully elucidate the therapeutic potential of this compound and determine its viability as a novel anti-cancer therapy.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Laboratory Validation of (S)-Coriolic Acid Bioactivity Assay: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioactivity assays for (S)-Coriolic acid, a naturally occurring oxidized linoleic acid metabolite with demonstrated anti-cancer stem cell properties. Recognizing the critical need for reproducible and reliable data in drug development, this document focuses on the cross-laboratory validation aspects of these assays, offering detailed experimental protocols, comparative data, and insights into potential sources of variability.
Introduction to this compound Bioactivity
This compound has emerged as a promising bioactive lipid, particularly for its ability to suppress breast cancer stem cells (BCSCs)[1]. Its primary mechanism of action involves the downregulation of the c-Myc proto-oncogene, a key regulator of cell proliferation and stemness[1]. Validating the bioactivity of this compound across different laboratories is paramount for its development as a potential therapeutic agent. This guide compares the most common bioactivity assays—the mammosphere formation assay and cell viability assays—and explores alternative methods for a more comprehensive assessment.
Primary Bioactivity Assays: A Comparative Overview
The two most frequently employed assays to determine the bioactivity of this compound are the mammosphere formation assay and various cell viability assays.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize quantitative data for this compound's bioactivity from published studies. It is important to note that direct cross-laboratory comparison data is limited, and the presented values are primarily from a single key study. This highlights the need for broader inter-laboratory validation efforts.
Table 1: Mammosphere Formation Efficiency (MFE) of Breast Cancer Cell Lines Treated with this compound
| Cell Line | Concentration of this compound (µM) | MFE (%) ± SD (Control) | MFE (%) ± SD (Treated) | Fold Change | Reference |
| MDA-MB-231 | 50 | 1.8 ± 0.2 | 0.8 ± 0.1 | 2.25 | [1] |
| MCF-7 | 50 | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.08 | [1] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD | Reference |
| MDA-MB-231 | MTS | 24 | 125.3 ± 5.2 | [1] |
| MCF-7 | MTS | 24 | 158.4 ± 7.8 |
Note on Variability: IC50 values and MFE can exhibit significant inter-laboratory and even intra-laboratory variability. Factors such as cell passage number, seeding density, serum concentration, and specific assay protocols can influence the results. For lipid compounds, their formulation and delivery to cells can also be a major source of variation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and standardization.
Mammosphere Formation Assay
This assay assesses the ability of cancer stem cells to form three-dimensional spheroids in non-adherent conditions, a measure of their self-renewal capacity.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates
-
This compound
Protocol:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, heparin, Penicillin-Streptomycin) to obtain a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubate plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTS reagent
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Alternative Bioactivity Assays
Beyond the primary assays, other methods can provide a more nuanced understanding of this compound's bioactivity.
Table 3: Comparison of Alternative Bioactivity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| GPCR Activation Assay | Measures the interaction of lipid mediators with G-protein coupled receptors, often through secondary messengers like cAMP or calcium flux. | High throughput, can identify specific receptor targets. | Requires cell lines expressing the target receptor; may not be the primary mechanism for all bioactive lipids. |
| Enzyme Activity Assay | Measures the ability of the compound to inhibit or activate specific enzymes involved in signaling pathways (e.g., lipoxygenases, cyclooxygenases). | Provides direct evidence of target engagement and mechanism. | Requires purified enzymes or specific cellular assays; the relevant enzyme target may not be known. |
| Antioxidant Response Element (ARE) Reporter Assay | Measures the activation of the ARE pathway, a key regulator of cellular antioxidant responses, by oxidized lipids. | Relevant for understanding the role of oxidized lipids in cellular stress responses. | Indirect measure of a specific bioactivity; may not correlate with anti-cancer effects. |
Mandatory Visualizations
Signaling Pathway, Experimental Workflows, and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of this compound bioactivity assessment.
Caption: Proposed signaling pathway of this compound in breast cancer stem cells.
Caption: Experimental workflow for the mammosphere formation assay.
Caption: Logical framework for cross-laboratory validation of this compound bioactivity.
Conclusion and Future Directions
The bioactivity of this compound against breast cancer stem cells, primarily through the inhibition of the c-Myc pathway, is supported by initial studies. However, for this promising compound to advance in the drug development pipeline, rigorous cross-laboratory validation of its bioactivity is essential. This guide provides the foundational protocols and comparative data to initiate such efforts. Future work should focus on:
-
Inter-laboratory studies: Conducting round-robin studies using standardized protocols to establish the reproducibility of the mammosphere formation and cell viability assays for this compound.
-
Exploration of alternative assays: Utilizing GPCR activation and enzyme activity assays to further elucidate the mechanism of action and identify potential off-target effects.
-
Identification of specific molecular targets: Pinpointing the direct molecular target(s) of this compound upstream of c-Myc will be crucial for developing more targeted and robust bioassays.
By addressing these key areas, the scientific community can build a solid foundation for the continued investigation and potential clinical application of this compound.
References
A Comparative Analysis of (S)-Coriolic Acid and its Precursor, Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical and cellular effects of (S)-Coriolic acid and its metabolic precursor, linoleic acid. The information presented is collated from various preclinical studies to aid in understanding their distinct and overlapping biological activities. While direct head-to-head comparative studies are limited, this guide synthesizes the available quantitative data and experimental methodologies to provide a clear framework for researchers.
Biochemical and Physicochemical Properties
This compound, a hydroxy fatty acid, is a metabolic derivative of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Their structural and chemical properties are summarized below.
| Property | This compound | Linoleic Acid |
| IUPAC Name | (S,9Z,11E)-13-Hydroxyoctadeca-9,11-dienoic acid | (9Z,12Z)-Octadeca-9,12-dienoic acid |
| Formula | C18H32O3 | C18H32O2 |
| Molar Mass | 296.44 g/mol | 280.45 g/mol |
| Structure | A hydroxylated derivative of linoleic acid | A polyunsaturated omega-6 fatty acid |
| Key Features | Contains a hydroxyl group at the 13th carbon and a conjugated double bond system. | Contains two unconjugated cis double bonds. |
Comparative Biological Activity
The following tables summarize quantitative data from various in vitro studies, providing an overview of the anti-inflammatory and anti-cancer efficacy of these fatty acids. It is important to note that the presented data are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Anti-Inflammatory Activity
| Parameter | This compound (or related 13-HODE) | Linoleic Acid | Reference Cell Line/System |
| IC50 for IL-6 Inhibition | ~20 µM (for 13-LAHLA) | Not reported in a directly comparable manner | RAW 264.7 macrophages[1] |
| Effect on Pro-inflammatory Cytokines | Reduces expression of IL-6, IL-1β, iNOS, and COX-2 (as 13-LAHLA)[1] | Can increase IL-8 production under oxidative stress[2]. In other contexts, it shows no pro-inflammatory effect or may even be anti-inflammatory[3]. | Human vascular smooth muscle cells, Bovine mammary epithelial cells[3] |
| NF-κB Activation | An oxidized derivative, 13-KODE, inhibits NF-κB nuclear translocation | Can increase TNFα-induced NF-κB activity | RAW 264.7 macrophages, HEK-293 cells |
Table 2: Comparative Anti-Cancer Activity
| Parameter | This compound | Linoleic Acid | Reference Cell Line |
| Effect on Cell Viability | Suppresses viability of breast cancer stem cells | Can stimulate proliferation at lower concentrations and inhibit at higher concentrations | MDA-MB-231, MCF-7, MOLT-4 leukemia cells |
| Effect on c-Myc Expression | Decreases transcriptional and translational levels of c-Myc | Can stimulate c-Myc mRNA expression | Breast cancer stem cells, MCF7 cells |
| Toxicity to Cancer Cells | Shows cytotoxicity to various cancer cell lines | Can be toxic to Jurkat and Raji cells, promoting apoptosis and necrosis | Various cancer cell lines, Jurkat and Raji cells |
Signaling Pathways
The biological activities of this compound and linoleic acid are mediated through their influence on distinct and overlapping signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-Inflammatory Assay (Measurement of IL-6 Production)
This protocol is adapted from studies assessing the anti-inflammatory effects of fatty acids on macrophage cell lines.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow to adhere overnight.
-
Prepare stock solutions of this compound and linoleic acid in ethanol (B145695) and dilute to final concentrations in culture medium. The final ethanol concentration should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of the fatty acids for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
2. Quantification of IL-6:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the IL-6 concentrations to the total protein content of the remaining cell lysates.
3. Data Analysis:
-
Calculate the percentage inhibition of IL-6 production for each treatment group compared to the LPS-stimulated control.
-
Determine the IC50 value, the concentration at which the fatty acid inhibits 50% of the LPS-induced IL-6 production, using non-linear regression analysis.
Cancer Cell Viability Assay (MTS Assay)
This protocol is a standard method for assessing the effect of compounds on cancer cell proliferation and viability.
1. Cell Seeding:
-
Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound or linoleic acid for 24, 48, or 72 hours. Include a vehicle control (e.g., ethanol).
3. MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Express the results as a percentage of the vehicle-treated control cells.
-
Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Analysis of c-Myc Expression (Western Blot)
This protocol describes the detection and quantification of c-Myc protein levels in cancer cells following fatty acid treatment.
1. Cell Lysis:
-
Culture and treat breast cancer stem cells or other relevant cancer cell lines with this compound or linoleic acid as described previously.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the c-Myc protein levels to a loading control, such as β-actin or GAPDH.
-
Compare the relative c-Myc expression levels between treated and untreated cells.
Summary and Conclusion
This compound, a hydroxylated metabolite of linoleic acid, demonstrates promising anti-inflammatory and anti-cancer properties in preclinical studies. Its mechanism of action appears to be distinct from its precursor, particularly in its ability to suppress c-Myc expression in cancer cells. Linoleic acid exhibits a more complex and context-dependent role in both inflammation and cancer, with some studies indicating pro-proliferative and pro-inflammatory effects, while others suggest neutral or even beneficial outcomes.
The lack of direct, head-to-head comparative studies is a significant gap in the current literature. Future research should focus on performing parallel in vitro and in vivo experiments to quantitatively compare the potency and efficacy of this compound and linoleic acid. Such studies are crucial for elucidating their respective therapeutic potentials and for informing the development of novel interventions for inflammatory diseases and cancer.
References
- 1. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid, but not oleic acid, upregulates production of interleukin-8 by human vascular smooth muscle cells via arachidonic acid metabolites under conditions of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Coriolic Acid and Standard Chemotherapy Agents in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of (S)-Coriolic acid against standard chemotherapy agents, doxorubicin (B1662922) and paclitaxel (B517696), in the context of breast cancer research. The data presented is synthesized from independent in vitro studies, as direct comparative clinical trials are not currently available. This analysis focuses on key performance metrics such as IC50 values and explores the underlying mechanisms of action through signaling pathway diagrams.
I. Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and the standard chemotherapy agents doxorubicin and paclitaxel on two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values in MCF-7 Breast Cancer Cell Line
| Compound | IC50 Value | Incubation Time | Reference |
| This compound | Not explicitly provided, but cytotoxicity demonstrated | 24 hours | [1] |
| Corosolic Acid* | Not specified as apoptotic in this cell line | 24, 48, 72 hours | [2] |
| Doxorubicin | 0.68 ± 0.04 µg/mL | 48 hours | [3] |
| Doxorubicin | 400 nM | Not specified | [4] |
| Doxorubicin | 8306 nM | 48 hours | [5] |
| Doxorubicin | 3.09 ± 0.03 µg/mL | 48 hours | |
| Paclitaxel | 3.5 µM | Not specified |
Table 2: IC50 Values in MDA-MB-231 Breast Cancer Cell Line
| Compound | IC50 Value | Incubation Time | Reference |
| This compound | Not explicitly provided, but cytotoxicity demonstrated | 24 hours | |
| Corosolic Acid* | Apoptosis induced | 24, 48, 72 hours | |
| Doxorubicin | 6602 nM | 48 hours | |
| Paclitaxel | 0.3 µM | Not specified | |
| Paclitaxel | 2 nM | Not specified | |
| Paclitaxel | 0.037 µM | Not specified |
*Note: Corosolic acid is a closely related pentacyclic triterpenoid (B12794562) to this compound and is often studied for its anti-cancer properties.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies for this compound.
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines.
-
Procedure:
-
MDA-MB-231 and MCF-7 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with varying concentrations of this compound for 24 hours.
-
MTS solution was added to each well and incubated.
-
The absorbance was measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
2. Mammosphere Formation Assay
-
Objective: To assess the effect of this compound on the self-renewal capacity of breast cancer stem cells (BCSCs).
-
Procedure:
-
Single-cell suspensions of MDA-MB-231 or MCF-7 cells are plated in ultra-low attachment 6-well plates at a density of 0.5 x 10⁴ cells/well for MDA-MB-231 and 4 x 10⁴ cells/well for MCF-7.
-
Cells are cultured in mammosphere medium, which is typically DMEM/F12 supplemented with B27, EGF, and bFGF.
-
The cells are treated with this compound.
-
After 5-10 days of incubation at 37°C and 5% CO2, the number of mammospheres (spherical colonies of floating cells) with a diameter greater than a specified size (e.g., 40 µm) is counted.
-
The mammosphere forming efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
-
III. Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways implicated in its mechanism of action.
Caption: this compound downregulates c-Myc expression.
This compound has been found to decrease the transcriptional and translational levels of the c-Myc gene, a key regulator of cell proliferation and survival. The c-Myc signaling pathway is a critical regulator of cell growth, and its dysregulation is common in many cancers.
Caption: Corosolic acid inhibits the JAK2/STAT3 pathway.
Studies on the related compound, corosolic acid, have shown that it can induce apoptosis in triple-negative breast cancer cells by inhibiting the phosphorylation of JAK2 and STAT3 proteins. The JAK/STAT signaling pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in tumorigenesis.
IV. Summary and Future Directions
The available in vitro evidence suggests that this compound and its related compound, corosolic acid, exhibit anti-cancer properties against breast cancer cell lines, including triple-negative subtypes. The mechanism of action appears to involve the downregulation of the c-Myc oncogene and inhibition of the JAK2/STAT3 signaling pathway.
Future research should focus on:
-
Direct comparative studies of this compound and standard chemotherapies in a range of breast cancer cell lines and animal models.
-
Elucidation of the detailed molecular mechanisms of this compound.
-
Evaluation of the potential for combination therapies with existing chemotherapy regimens to enhance efficacy and overcome drug resistance.
This guide serves as a starting point for researchers interested in the therapeutic potential of this compound. The provided data and diagrams offer a foundation for further investigation into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 5. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Reproducibility of Analytical Methods for Coriolic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of analytical methods for the determination of coriolic acid (13-hydroxy-9,11-octadecadienoic acid), a significant oxidized metabolite of linoleic acid. The determination of coriolic acid is crucial in various research fields, including the study of oxidative stress, inflammation, and the development of related diseases. This document summarizes quantitative data from published studies, details experimental protocols, and presents a logical workflow for method validation to aid researchers in selecting and implementing reliable analytical methods.
Data Presentation: Reproducibility of Coriolic Acid Determination Methods
The reproducibility of an analytical method is a critical parameter for ensuring the reliability and consistency of experimental results. Key indicators of reproducibility include precision (usually expressed as Relative Standard Deviation or Coefficient of Variation) and accuracy (often assessed by recovery studies). Below is a summary of quantitative data from studies employing different analytical techniques for the determination of coriolic acid and its isomers.
| Analytical Method | Analyte | Matrix | Precision (RSD/CV) | Accuracy (Recovery %) | Reference |
| Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) | 13-hydroxy-9Z,11E-octadecadienoic acid (13-Z,E-HODE) | Meat Products | Not explicitly stated, but the method was described as "reproducible" | 89.03% | [1] |
| Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) | 13-hydroxy-octadecadienoic acid (13-HODE) | Rat Plasma | <18.5% | Not explicitly stated, but concentrations correlated well with GC/MS data | [2][3] |
Note: Coriolic acid is a specific isomer of 13-hydroxyoctadecadienoic acid (13-HODE). The data presented here pertains to methods that have been validated for the analysis of 13-HODE isomers.
Experimental Protocols
Detailed methodologies are essential for replicating experimental findings and for the successful implementation of an analytical method in a new laboratory.
1. Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for the Determination of HODE Isomers in Meat Products [1]
-
Sample Preparation:
-
Analytes were extracted from meat product samples using methanol.
-
The extract was purified using a Sep-Pak C18 solid-phase extraction column.
-
-
Chromatographic Conditions:
-
Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V/V).
-
Detection: Photo-diode array (PDA) detector at 234 nm.
-
-
Validation Parameters:
-
Linearity: The method demonstrated good linearity for 13-Z,E-HODE in the concentration range of 0.5-20.0 μg/mL with a correlation coefficient (R²) of 0.9994.
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD for 13-Z,E-HODE was 0.075 μg/g, and the LOQ was 0.25 μg/g.
-
Accuracy: The average recovery from spiked samples for 13-Z,E-HODE was 89.03%.
-
2. Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) for the Determination of Oxidized Linoleic Acid Metabolites in Rat Plasma [2]
-
Sample Preparation:
-
Esterified oxidized linoleic acid metabolites (OXLAMs) in rat plasma were base-hydrolyzed.
-
A liquid-liquid extraction was performed.
-
-
Mass Spectrometry Conditions:
-
Instrumentation: A quadrupole time-of-flight mass spectrometer was used for quantitation and identification.
-
Quantification: Analyses were based on one-point standard addition with isotope dilution.
-
Data Acquisition: Q-TOFMS data of the target metabolites were acquired, and multiple reaction monitoring (MRM) extracted-ion chromatograms were generated post-acquisition with a 10 ppm extraction window.
-
-
Validation Parameters:
-
Limit of Quantitation (LOQ): The LOQ for 13-HODE was in the range of 9.7–35.9 nmol/L.
-
Reproducibility: The method was found to be reproducible with a coefficient of variation of less than 18.5%.
-
Linearity: The calibration curves were linear with correlation coefficients greater than 0.991.
-
Mandatory Visualization: Workflow for Analytical Method Validation
The following diagram illustrates a general workflow for the validation of an analytical method for the determination of coriolic acid. This workflow is based on established guidelines for method validation and ensures that the method is suitable for its intended purpose.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-Coriolic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. (S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid with significant biological activity, requires a structured disposal protocol. This guide provides essential, step-by-step instructions for its safe disposal, aligning with standard laboratory safety practices.
This compound is recognized for its role in cellular signaling and its potential therapeutic applications, including the suppression of breast cancer stem cells.[1][2][3][4] However, it is also known to induce mitochondrial dysfunction and airway epithelial injury, highlighting the need for careful management of its waste.[5]
Key Chemical and Physical Properties
A summary of the known properties of this compound is presented below to inform handling and disposal procedures.
| Property | Value |
| Molecular Formula | C18H32O3 |
| Molecular Weight | 296.44 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Solubility | Soluble in DMSO |
| Biological Hazards | Induces mitochondrial dysfunction, airway epithelial injury; suppresses breast cancer stem cells |
Experimental Protocols for Safe Disposal
The following procedures outline the recommended steps for the proper disposal of this compound waste generated during laboratory experiments. These protocols are based on general best practices for handling hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) Requirement:
Before initiating any disposal procedures, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a chemically resistant and sealable container appropriate for organic waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Toxic" or "Biologically Active").
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill Management:
In the event of a spill:
-
Evacuate the immediate area and inform others.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS office immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for (S)-Coriolic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling (S)-Coriolic acid, a metabolite of linoleic acid, taking appropriate safety precautions is essential to minimize risks and ensure the integrity of your experiments. This guide provides immediate, essential safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE): A Multi-layered Defense
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields |
| (e.g., weighing in a ventilated enclosure, preparing dilute solutions in a fume hood) | |
| Moderate-Hazard Activities | - Chemical-resistant lab coat or apron over a standard lab coat- Chemical-resistant gloves (e.g., nitrile, neoprene)[1]- Chemical splash goggles[1] |
| (e.g., preparing concentrated solutions, heating, vortexing) | |
| High-Hazard Activities | - Chemical-resistant suit or disposable gown- Heavy-duty chemical-resistant gloves- Face shield worn over chemical splash goggles[1][2]- Respiratory protection may be required based on risk assessment[1] |
| (e.g., potential for aerosol generation, handling large quantities) |
Companies involved in handling fatty acids must provide adequate training on the proper use of PPE and regularly assess the equipment's condition to ensure maximum protection.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in the laboratory.
1. Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound powder should be stored at -20°C for up to two years. If solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. Lipids with one or more double bonds, like this compound, are susceptible to oxidation and should be stored under an inert gas like argon or nitrogen. It is recommended to use glass containers with Teflon-lined caps (B75204) for storage.
2. Handling and Preparation: All manipulations of this compound, especially handling the powder and preparing stock solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure. When preparing solutions, add the solvent slowly to the lipid. Use appropriate tools to handle the powder and avoid creating dust.
3. Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Do not let the product enter drains. Cover drains and collect the spill with a liquid-absorbent material. Dispose of the absorbent material and any contaminated clothing as hazardous waste.
4. Disposal: All waste containing this compound, including empty containers, contaminated lab supplies, and unused solutions, must be treated as hazardous waste. Use leak-proof and chemically compatible containers for waste, ensuring they are clearly labeled as "Hazardous Waste" with the full chemical name. Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Safety Considerations
While specific experimental protocols for this compound are application-dependent, general safe laboratory practices should always be followed. This includes never working alone, practicing good housekeeping, and immediately reporting any spills or unsafe conditions.
The workflow for handling this compound can be visualized as a clear, step-by-step process:
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with this compound while protecting themselves and their colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
